MBP MAPK Substrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C39H70N18O11 |
|---|---|
Molekulargewicht |
967.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C39H70N18O11/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t20-,21+,22-,23-,24-,25-,26-,29-/m0/s1 |
InChI-Schlüssel |
UAPJQIXAXHXPGL-XACXWONYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Critical Role of Myelin Basic Protein Phosphorylation by Mitogen-Activated Protein Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a fundamental structural component of the myelin sheath, the insulating layer that surrounds neuronal axons and is crucial for the rapid conduction of nerve impulses. The dynamic regulation of myelin structure and function is, in part, governed by post-translational modifications of MBP, with phosphorylation being a key modulator. Among the kinases responsible for this modification, the Mitogen-Activated Protein Kinase (MAPK) family plays a pivotal role. This technical guide provides an in-depth exploration of the role of MBP phosphorylation by MAPKs, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and workflows.
The MAPK Signaling Cascade and MBP Phosphorylation
The MAPK signaling pathways are central to a multitude of cellular processes, including proliferation, differentiation, and stress responses. In the context of the nervous system, these pathways are integral to myelination and remyelination. Several members of the MAPK family, including Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK, have been identified as kinases that directly phosphorylate MBP.[1][2][3][4]
This phosphorylation event is not random; it occurs at specific serine and threonine residues within the MBP sequence. The most predominantly identified MAPK phosphorylation site on MBP is Threonine 95 (in the murine sequence), which corresponds to Threonine 97 in bovine and Threonine 98 in human MBP.[5]
Downstream Consequences of MBP Phosphorylation
The phosphorylation of MBP by MAPKs has several significant downstream effects that influence the integrity and plasticity of the myelin sheath:
-
Regulation of Myelin Compaction: Phosphorylation reduces the net positive charge of MBP, which is thought to decrease its interaction with the negatively charged lipids of the oligodendrocyte membrane. This modulation of electrostatic interactions can alter the compaction of the myelin sheath, potentially allowing for dynamic changes in myelin structure.
-
Interaction with the Cytoskeleton: Phosphorylation of MBP by MAPK has been shown to decrease its ability to polymerize and bundle actin filaments.[6] This suggests a role for MAPK-mediated phosphorylation in regulating the organization of the oligodendrocyte cytoskeleton and its interaction with the myelin membrane.
-
Translational Control of MBP Expression: The ERK2 MAP kinase pathway plays a crucial role in the timely translation of MBP mRNA, which is essential for efficient remyelination following demyelinating injury.[7] This indicates that MAPK signaling not only modifies the MBP protein itself but also regulates its synthesis.
-
Role in Remyelination and Disease: The modulation of MBP phosphorylation by MAPK is implicated in both developmental myelination and the pathological processes of demyelinating diseases like multiple sclerosis.[5] The strength and duration of ERK1/2 MAPK activation can have profound effects on myelin and axonal integrity, highlighting the delicate balance required for proper nervous system function.[8]
Quantitative Data on MBP Phosphorylation by MAPK
The following tables summarize the available quantitative data related to MBP phosphorylation by MAPK. It is important to note that while the role of this phosphorylation is well-established, comprehensive and standardized quantitative data, such as kinetic constants, are not always readily available in the literature.
| Kinase | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| p38α/pTpY | ATF2Δ109 | 2.03 ± 0.34 | 4.7 ± 0.3 | [9] |
| p38α/pTpY | ATF2Δ115 | 1.4 ± 0.1 | 1.1 ± 0.03 | [9] |
| ERK2 | MBP | Not Reported | Not Reported | |
| p38 | MBP | Not Reported | Not Reported | |
| Note: Kinetic data for MBP as a direct substrate for ERK2 and p38 are not consistently reported in the literature. The data for ATF2, another p38 substrate, is provided for context. | ||||
| Table 1: Kinetic Parameters of MAPK Phosphorylation. |
| Condition | Phosphorylation Change | Fold Change | Cell/Tissue Type | Reference(s) |
| High-Frequency Stimulation of Alveus | Decrease in p-MBP (Thr95) | Not Quantified | Rat Hippocampus | [5] |
| ERK2 Conditional Knockout | Impaired p70S6K and S6RP activation | Not Quantified | Mouse Oligodendrocytes | [7] |
| Bradykinin/NGF Treatment | Increase in p-MBP (Ser31) | Not Quantified | PC12 Cells | [10] |
| Note: Many studies report qualitative changes in phosphorylation. Further research is needed to establish precise fold-change values under various conditions. | ||||
| Table 2: Changes in MBP Phosphorylation Levels. |
Experimental Protocols
The study of MBP phosphorylation by MAPK relies on a variety of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay for MBP Phosphorylation by ERK2
This protocol is adapted from commercially available kits and common laboratory practices.[11][12][13]
Materials:
-
Recombinant active ERK2 kinase
-
Myelin Basic Protein (MBP) substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution (10 mM)
-
[γ-³²P]ATP (for radioactive detection) or ADP-Glo™ Kinase Assay kit (for luminescence-based detection)
-
P81 phosphocellulose paper (for radioactive detection)
-
1% Phosphoric acid
-
Scintillation counter or luminometer
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase assay buffer, recombinant active ERK2, and MBP substrate.
-
Initiate Reaction: Start the phosphorylation reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP for radioactive assays) to the reaction mix. The final ATP concentration is typically in the range of 100-200 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Terminate Reaction and Detect Phosphorylation:
-
Radioactive Method:
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
-
Luminescence Method (e.g., ADP-Glo™):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate as per the manufacturer's instructions.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Western Blot Analysis of Phosphorylated MBP
This protocol outlines the key steps for detecting phosphorylated MBP in cell or tissue lysates.[14][15]
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for phosphorylated MBP (e.g., anti-phospho-MBP Thr95)
-
Primary antibody for total MBP (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated MBP, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against total MBP to normalize for protein loading.
Co-Immunoprecipitation (Co-IP) for MBP Interacting Proteins
This protocol is designed to identify proteins that interact with MBP, which can be influenced by its phosphorylation state.[16][17]
Materials:
-
Cell lysate
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)
-
Primary antibody against MBP
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., IP Lysis Buffer)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Pre-clearing the Lysate: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against MBP to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer. For subsequent analysis by western blotting, elution can be done by boiling the beads in SDS-PAGE sample buffer. For mass spectrometry, a non-denaturing elution buffer is preferred.
-
Analysis: Analyze the eluted proteins by western blotting or mass spectrometry to identify MBP-interacting partners.
Visualizations
MAPK Signaling Pathway Leading to MBP Phosphorylation
Caption: The ERK/MAPK signaling cascade leading to the phosphorylation of MBP.
Experimental Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for performing an in vitro kinase assay to measure MBP phosphorylation by MAPK.
Conclusion
The phosphorylation of Myelin Basic Protein by Mitogen-Activated Protein Kinases is a critical regulatory mechanism that influences the dynamic properties of the myelin sheath. This post-translational modification, primarily orchestrated by the ERK and p38 MAPK pathways, impacts myelin compaction, cytoskeletal interactions, and the translational control of MBP itself. Understanding the intricacies of this process is paramount for developing therapeutic strategies for demyelinating diseases. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the nuanced role of MAPK-mediated MBP phosphorylation in both health and disease. Future research focusing on the precise quantification of these phosphorylation events and their temporal dynamics in vivo will be essential for a complete understanding of their physiological and pathological significance.
References
- 1. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK signaling pathway: Significance and symbolism [wisdomlib.org]
- 4. cusabio.com [cusabio.com]
- 5. Regulation of myelin basic protein phosphorylation by mitogen-activated protein kinase during increased action potential firing in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translational Control of Myelin Basic Protein Expression by ERK2 MAP Kinase Regulates Timely Remyelination in the Adult Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strength of ERK1/2 MAPK Activation Determines Its Effect on Myelin and Axonal Integrity in the Adult CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ERK1 and ERK2, two microtubule-associated protein 2 kinases, mediate the phosphorylation of tyrosine hydroxylase at serine-31 in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 17. assaygenie.com [assaygenie.com]
The Multifaceted Role of Myelin Basic Protein in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a key structural component of the myelin sheath in the central nervous system (CNS), essential for the proper saltatory conduction of nerve impulses.[1][2][3] Beyond its structural role in compacting the myelin layers, a growing body of evidence reveals that MBP is a dynamic and multifunctional protein actively involved in intracellular signal transduction.[3][4] As an intrinsically disordered protein, MBP can adopt various conformations, allowing it to interact with a diverse array of signaling molecules, including kinases, phosphatases, and cytoskeletal components.[3][5][6] This technical guide provides an in-depth exploration of the functions of MBP in signal transduction, focusing on its core interactions and downstream signaling cascades. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Signaling Interactions of Myelin Basic Protein
MBP's function as a signaling hub is predicated on its ability to interact with a variety of proteins. These interactions are often modulated by post-translational modifications (PTMs) of MBP, such as phosphorylation, methylation, and deimination, which alter its charge and conformation.[7][8]
Interaction with SH3 Domain-Containing Proteins
A proline-rich region within MBP serves as a ligand for Src Homology 3 (SH3) domains, which are found in many signaling proteins.[5] This interaction is crucial for localizing signaling complexes to the myelin sheath. Key SH3 domain-containing proteins that interact with MBP include:
-
Fyn Kinase: A member of the Src family of tyrosine kinases, Fyn plays a critical role in oligodendrocyte differentiation and myelination.[4][9][10] The interaction between MBP and the Fyn SH3 domain is thought to be important for initiating downstream signaling cascades that regulate myelin formation.[4]
-
Cortactin: An actin-binding protein that is also a substrate for Src family kinases.[11][12] The interaction with MBP links the signaling machinery to the actin cytoskeleton, influencing cell motility and membrane dynamics, which are crucial for the wrapping of axons by oligodendrocytes.[11][13][14]
Interaction with Calmodulin
MBP binds to calmodulin (CaM), a ubiquitous calcium-binding protein, in a calcium-dependent manner.[3][5] This interaction is significant as it links MBP to calcium signaling pathways, which are known to regulate a wide range of cellular processes, including enzyme activity and gene expression. The binding of Ca2+-CaM to MBP can modulate its other interactions, for instance, by influencing its association with the actin cytoskeleton.[5]
Data Presentation: Quantitative and Qualitative Interactions of MBP
The following tables summarize the known interactions of MBP with key signaling partners. While precise dissociation constants (Kd) for all interactions are not available in the literature, relative affinities and qualitative descriptions provide valuable insights.
Table 1: Interaction of Myelin Basic Protein with SH3 Domain-Containing Proteins
| Interacting Protein | Method of Detection | Relative Binding Affinity/Notes | Reference(s) |
| Fyn Kinase | In vitro binding assays, Co-immunoprecipitation | Binds to the proline-rich region of MBP. This interaction is crucial for signaling in oligodendrocytes. | [4] |
| Cortactin | Yeast two-hybrid, In vitro binding assays | The SH3 domain of cortactin binds to MBP. This interaction links MBP to the actin cytoskeleton. | [13][15] |
Further research is required to determine the precise binding affinities (Kd values) for these interactions.
Table 2: Interaction of Myelin Basic Protein with Calmodulin
| Interacting Protein | Method of Detection | Calcium Dependence | Notes | Reference(s) |
| Calmodulin (CaM) | In vitro binding assays, Circular Dichroism | Calcium-dependent | MBP possesses both N-terminal and C-terminal binding sites for Ca2+-CaM. This interaction can influence MBP's association with actin. | [5] |
Quantitative data on the precise effect of varying calcium concentrations on the MBP-Calmodulin binding affinity is an area for further investigation.
MBP in Major Signaling Pathways
MBP is implicated as a downstream effector and a modulator in several key signaling pathways that are fundamental to oligodendrocyte function and myelination.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[16][17][18] Extracellular signals lead to the activation of a kinase cascade, culminating in the phosphorylation and activation of ERK.[16][17] Activated ERK can then phosphorylate a variety of substrates, including transcription factors and other kinases. MBP is a known substrate for ERK, and its phosphorylation by ERK can modulate its interactions with other proteins and its role in myelin compaction.
PI3K/Akt Pathway
The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical signaling cascade that governs cell growth, survival, and metabolism.[19][20] Activation of this pathway is essential for myelination.[21][22] While direct phosphorylation of MBP by Akt is not as well-established as by ERK, the PI3K/Akt pathway regulates the expression of MBP and other myelin proteins through downstream effectors like mTORC1.[19][21]
Table 3: MBP as a Substrate and Modulator in Signaling Pathways
| Pathway | Role of MBP | Effect of Interaction | Reference(s) |
| MAPK/ERK | Substrate of ERK | Phosphorylation of MBP by ERK affects its structure and interactions, potentially influencing myelin sheath stability. | [23] |
| PI3K/Akt | Downstream effector (indirect) | The PI3K/Akt/mTORC1 axis regulates the expression of MBP, thereby controlling myelin growth. | [19][21] |
Quantitative studies are needed to determine the stoichiometry of MBP phosphorylation by ERK and the precise fold-change in MBP expression in response to PI3K/Akt pathway activation.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving MBP.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of MBP's role in signal transduction. Below are protocols for key experiments cited in this guide.
Co-Immunoprecipitation of MBP and Interacting Proteins
This protocol is designed to isolate MBP and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-MBP antibody (or antibody against the protein of interest)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture oligodendrocytes or other relevant cell lines to confluency.
-
Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against MBP and suspected interacting proteins.
-
Workflow Diagram:
In Vitro Kinase Assay for MBP Phosphorylation
This assay measures the phosphorylation of MBP by a specific kinase, such as ERK.
Materials:
-
Recombinant purified MBP
-
Recombinant active kinase (e.g., ERK2)
-
Kinase reaction buffer
-
[γ-³²P]ATP or non-radioactive ATP and phospho-specific antibodies
-
SDS-PAGE and autoradiography/Western blotting reagents
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant MBP, and the active kinase.
-
Initiate the reaction by adding ATP (radiolabeled or non-radiolabeled).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
If using [γ-³²P]ATP, expose the gel to a phosphor screen or X-ray film to detect phosphorylated MBP.
-
If using non-radioactive ATP, transfer the proteins to a membrane and probe with a phospho-specific MBP antibody.
-
Workflow Diagram:
Conclusion and Future Directions
Myelin Basic Protein is emerging as a critical player in the intricate signaling networks of oligodendrocytes. Its ability to act as a scaffold, bringing together kinases, cytoskeletal elements, and calcium signaling components, positions it as a central regulator of myelin formation and plasticity. Understanding the nuances of MBP-mediated signal transduction is paramount for developing therapeutic strategies for demyelinating diseases such as multiple sclerosis.
Future research should focus on obtaining more precise quantitative data on the binding affinities of MBP with its various partners and the stoichiometric relationships in its post-translational modifications. Advanced live-cell imaging techniques will be instrumental in dissecting the spatiotemporal dynamics of MBP signaling in real-time. Elucidating the complete MBP interactome through proteomic approaches will undoubtedly reveal novel signaling connections and further solidify the role of MBP as a key signaling hub in the CNS. This knowledge will be invaluable for the rational design of drugs that can modulate MBP function to promote remyelination and restore neurological function.
References
- 1. Role of the MBP protein in myelin formation and degradation in the brain | Biological Communications [biocomm.spbu.ru]
- 2. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 3. Myelin basic protein: a multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making myelin basic protein -from mRNA transport to localized translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structured Functional Domains of Myelin Basic Protein: Cross Talk between Actin Polymerization and Ca2+-Dependent Calmodulin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The multiple roles of myelin protein genes during the development of the oligodendrocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myelin basic protein undergoes a broader range of modifications in mammals than in lower vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fyn Tyrosine Kinase as Harmonizing Factor in Neuronal Functions and Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cortactin: A multifunctional regulator of cellular invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cortactin: a multifunctional regulator of cellular invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cortactin signalling and dynamic actin networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cortactin Branches Out: Roles in Regulating Protrusive Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the role of cortactin in actin polymerization? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dual function of the PI3K-Akt-mTORC1 axis in myelination of the peripheral nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of MAPK and PI3K-Akt signaling pathways in cuprizone-induced demyelination and cognitive impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Akt Signals through the Mammalian Target of Rapamycin Pathway to Regulate CNS Myelination | Journal of Neuroscience [jneurosci.org]
- 22. tandfonline.com [tandfonline.com]
- 23. biocomm.spbu.ru [biocomm.spbu.ru]
A Technical Guide to the MAPK Signaling Cascade and Myelin Basic Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The formation and maintenance of the myelin sheath, a critical process for rapid nerve impulse conduction in the central nervous system (CNS), are orchestrated by a complex network of intracellular signaling pathways. Among these, the Mitogen-Activated Protein Kinase (MAPK) cascades—comprising the ERK, p38, and JNK pathways—have emerged as pivotal regulators of oligodendrocyte function and, specifically, the expression and post-translational modification of Myelin Basic Protein (MBP). MBP is indispensable for the compaction of the myelin sheath.[1] This technical guide provides an in-depth examination of the multifaceted interactions between the MAPK signaling pathways and MBP. It details the distinct roles of each MAPK branch, presents quantitative data from key studies, outlines essential experimental protocols for investigating these interactions, and discusses the implications for developing therapeutic strategies for demyelinating diseases such as multiple sclerosis.
Introduction to Myelin Basic Protein and MAPK Signaling
Myelin Basic Protein (MBP) is a foundational structural protein of the CNS, constituting approximately 30% of the total protein content in the myelin sheath.[2] Its primary function is to facilitate the adhesion of the cytosolic surfaces of the oligodendrocyte plasma membrane, leading to the formation of the compact, multilayered myelin structure essential for insulating axons.[3] The expression and function of MBP are tightly regulated, in part through post-translational modifications like phosphorylation.
The MAPK signaling pathways are a set of highly conserved, tiered protein kinase cascades that transduce extracellular signals into intracellular responses, governing cellular processes like proliferation, differentiation, stress response, and apoptosis.[4][5] The three major MAPK pathways are:
-
Extracellular signal-Regulated Kinase (ERK): Typically activated by growth factors and mitogens.
-
p38 MAPK: Primarily activated by inflammatory cytokines and cellular stress.[6]
-
c-Jun N-terminal Kinase (JNK): Also activated by stress stimuli and cytokines.
These pathways converge on the regulation of oligodendrocyte biology and directly or indirectly influence MBP, making their interaction a critical area of study for understanding both developmental myelination and the pathology of demyelinating diseases.
Core MAPK Pathways and Their Interaction with Myelin Basic Protein
The regulation of MBP and myelination by MAPK signaling is not monolithic; each branch of the cascade exerts distinct and sometimes opposing effects.
The ERK1/2 Pathway: A Positive Regulator of Myelination
The ERK1/2 pathway is a critical positive regulator of both developmental myelination and remyelination. Sustained activation of ERK1/2 in oligodendrocytes and Schwann cells enhances myelin growth and thickness.[7][8] Genetic loss-of-function studies have revealed that ERK1/2 signaling is essential for controlling myelin thickness, independent of the initial stages of oligodendrocyte differentiation.[9] A key mechanism of ERK2's function is its role in the translational control of MBP.[10][11] The conditional deletion of Erk2 in oligodendrocytes leads to delayed remyelination due to a specific deficit in the translation of MBP, which is associated with impaired activation of the downstream target p70S6K.[10][11] Furthermore, MBP is a direct substrate for ERK1 and ERK2 kinases.[12][13][14]
The p38 MAPK Pathway: A Context-Dependent Modulator
The p38 MAPK pathway has a more complex and isoform-specific role in myelination. Four isoforms (p38α, p38β, p38γ, p38δ) have been identified, with p38α and p38γ showing distinct functions in oligodendrocytes.[6]
-
p38α: This isoform is considered a positive regulator of oligodendrocyte differentiation and is essential for developmental myelination.[15] However, in the context of injury, p38α appears to inhibit remyelination, possibly due to its role in mediating inflammatory responses.[15]
-
p38γ: In contrast to p38α, the p38γ isoform acts as a negative regulator of myelination.[16][17] Genetic ablation of p38γ in oligodendrocyte precursor cells (OPCs) was found to accelerate their differentiation and enhance the speed of remyelination in a cuprizone-induced demyelination model.[16][17][18] Notably, p38γ was found to be enriched in multiple sclerosis lesions, particularly in areas of failed remyelination, suggesting it is an inhibitory factor in disease progression.[16]
The JNK Pathway: A Mediator of Stress and Injury
The JNK signaling pathway is strongly associated with cellular stress, neuroinflammation, and apoptosis. In the context of white matter injury, JNK activation is linked to oligodendrocyte progenitor apoptosis.[19] Pharmacological or genetic inhibition of the JNK pathway has been shown to be protective, reducing microglial activation and oligodendroglial death, and leading to significantly increased MBP expression and improved myelin recovery.[19][20] This positions the JNK pathway as a detrimental factor in the setting of neuroinflammatory and ischemic insults to the white matter.
References
- 1. bioservuk.com [bioservuk.com]
- 2. Role of the MBP protein in myelin formation and degradation in the brain | Biological Communications [biocomm.spbu.ru]
- 3. Interaction of myelin basic protein with cytoskeletal and signaling proteins in cultured primary oligodendrocytes and N19 oligodendroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesoscale.com [mesoscale.com]
- 5. Biomarker Assays for Phosphorylated MAP Kinase | Springer Nature Experiments [experiments.springernature.com]
- 6. The Emerging Role of p38 Mitogen-Activated Protein Kinase in Multiple Sclerosis and Its Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Sustained Activation of ERK1/2 MAPK in Oligodendrocytes and Schwann Cells Enhances Myelin Growth and Stimulates Oligodendrocyte Progenitor Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneurosci.org [jneurosci.org]
- 10. jneurosci.org [jneurosci.org]
- 11. Translational control of myelin basic protein expression by ERK2 MAP kinase regulates timely remyelination in the adult brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. ERK1 and ERK2, two microtubule-associated protein 2 kinases, mediate the phosphorylation of tyrosine hydroxylase at serine-31 in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The p38α mitogen-activated protein kinase is a key regulator of myelination and remyelination in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p38γ MAPK delays myelination and remyelination and is abundant in multiple sclerosis lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. p38γ MAPK delays myelination and remyelination and is abundant in multiple sclerosis lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. JNK signaling is the shared pathway linking neuroinflammation, blood–brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JNK signaling is the shared pathway linking neuroinflammation, blood-brain barrier disruption, and oligodendroglial apoptosis in the white matter injury of the immature brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Relevance of Myelin Basic Protein (MBP) Phosphorylation in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system (CNS), essential for the proper insulation of axons and the rapid conduction of nerve impulses.[1][2] However, MBP is not a static structural protein; its function is dynamically regulated by a variety of post-translational modifications, with phosphorylation being one of the most significant.[3][4] This in-depth technical guide explores the core physiological relevance of MBP phosphorylation in neurons, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved.
The Role of MBP Phosphorylation in Myelin Sheath Dynamics and Stability
The phosphorylation state of MBP plays a critical role in the formation, compaction, and stability of the myelin sheath.[5][6] MBP is an intrinsically disordered protein that interacts with the negatively charged lipids of the oligodendrocyte membrane, promoting the adhesion of the cytosolic surfaces to form the major dense line of compact myelin.[7][8]
Phosphorylation, primarily on serine and threonine residues, reduces the net positive charge of MBP.[3][4] This alteration in charge influences the protein's conformation and its interactions with both lipids and other proteins.[3] Phosphorylated MBP is associated with a less compact myelin structure.[9] This dynamic regulation is crucial during myelinogenesis, the process of myelin formation, and is also implicated in the plasticity of myelin in response to neuronal activity.[4][5] For instance, the phosphorylation of MBP changes in response to neural action potentials, suggesting a role in adaptive myelination throughout life.[3][10]
A decrease in the overall level of MBP phosphorylation has been observed in demyelinating diseases such as multiple sclerosis, highlighting the importance of this modification in maintaining myelin integrity.[9]
MBP Phosphorylation and its Interaction with the Cytoskeleton
Beyond its role in myelin compaction, MBP phosphorylation modulates its interaction with cytoskeletal components, particularly actin and tubulin. This suggests a role for MBP as a linker protein, connecting the myelin sheath to the underlying cytoskeleton and participating in intracellular signaling.
Phosphorylation of MBP by Mitogen-Activated Protein Kinase (MAPK) has been shown to decrease its ability to polymerize and bundle actin filaments.[7][11] Conversely, phosphorylated MBP exhibits an enhanced ability to polymerize and bundle tubulin.[3][12] This differential regulation of actin and tubulin dynamics by phosphorylated MBP could be crucial for the morphological changes in oligodendrocytes during myelination and for the structural plasticity of the myelin sheath in response to extracellular signals.
Signaling Pathways Regulating MBP Phosphorylation
Several signaling pathways converge on the phosphorylation of MBP, allowing for its dynamic regulation in response to various stimuli. Key kinases and phosphatases are involved in this process, with MAPK and Protein Kinase C (PKC) being prominent examples.[13][14]
Neuronal activity, particularly high-frequency stimulation, has been shown to regulate MBP phosphorylation.[5] This process is dependent on action potential propagation and involves the activation of axonal nitric oxide synthase and the generation of reactive oxygen species.[5] Calcium influx also plays a crucial role in this signaling cascade.[5]
Below is a diagram illustrating a key signaling pathway leading to MBP phosphorylation in response to neuronal activity.
References
- 1. Role of the MBP protein in myelin formation and degradation in the brain | Biological Communications [biocomm.spbu.ru]
- 2. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. biocomm.spbu.ru [biocomm.spbu.ru]
- 5. Regulation of myelin basic protein phosphorylation by mitogen-activated protein kinase during increased action potential firing in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioservuk.com [bioservuk.com]
- 7. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myelin basic protein: a multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Basic protein in brain myelin is phosphorylated by endogenous phospholipid-sensitive Ca2+-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
interaction of phosphorylated MBP with other proteins
An In-depth Technical Guide to the Interaction of Phosphorylated Myelin Basic Protein with Cellular Partners
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Myelin Basic Protein (MBP) is a crucial structural component of the myelin sheath in the central nervous system. However, its role extends far beyond simple adhesion. As an intrinsically disordered protein, MBP is subject to numerous post-translational modifications, with phosphorylation being a key regulator of its function. Phosphorylation modulates MBP's conformation and charge, profoundly influencing its interactions with a diverse array of cellular partners, including cytoskeletal components, signaling molecules, and other membrane-associated proteins. This document provides a comprehensive technical overview of the known interactions of phosphorylated MBP, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Introduction to Myelin Basic Protein and Phosphorylation
Myelin Basic Protein (MBP) is the second most abundant protein in the central nervous system (CNS) myelin, essential for the compaction and stability of the myelin sheath.[1][2] It is classified as an intrinsically disordered protein, lacking a fixed three-dimensional structure in solution.[3][4] This conformational flexibility allows MBP to interact with a wide range of partners, including lipids and other proteins.[1][5]
The function of MBP is dynamically regulated by post-translational modifications (PTMs), primarily phosphorylation.[6] Kinases such as Mitogen-Activated Protein Kinase (MAPK) phosphorylate MBP at specific serine and threonine residues in response to extracellular signals and neuronal activity.[7][8][9] This addition of negatively charged phosphate (B84403) groups alters the protein's net positive charge, influencing its conformation and its interactions with both lipids and other proteins.[7][10] Phosphorylated MBP has been implicated in signal transduction and the dynamic remodeling of the myelin sheath and oligodendrocyte cytoskeleton.[1][7]
Interacting Partners of Phosphorylated MBP
Phosphorylation acts as a molecular switch that modulates MBP's binding to various proteins. These interactions are critical for cytoskeletal dynamics, signal transduction, and the overall integrity of the myelin sheath.
-
Cytoskeletal Proteins:
-
Actin: MBP interacts with actin, promoting its polymerization and the bundling of F-actin filaments.[8][11] Phosphorylation by MAPK significantly decreases MBP's ability to polymerize and bundle actin.[8][11] Furthermore, phosphorylation dramatically reduces the capacity of the MBP-actin complex to bind to negatively charged lipid membranes, suggesting a role in regulating cytoskeletal attachment to the cell periphery.[8][11]
-
Tubulin: In contrast to its effect on actin, phosphorylation enhances MBP's ability to polymerize and bundle tubulin.[7] This suggests a reciprocal regulatory mechanism where phosphorylation can shift MBP's function from stabilizing actin filaments to promoting microtubule assembly. MBP has been successfully co-immunoprecipitated with microtubules from brain tissue, confirming this association in vivo.[5]
-
-
Signaling and Adaptor Proteins:
-
Calmodulin (CaM): MBP contains a distinct Calmodulin-binding domain near its C-terminus.[2][12] While phosphorylation's direct effect on the MBP-CaM interaction is not fully elucidated, Ca²⁺-Calmodulin can dissociate the MBP-actin complex, a process that is notably unaffected by the phosphorylation state of MBP.[11]
-
Fyn Kinase: Fyn, a non-receptor tyrosine kinase, interacts with MBP.[4][5] This interaction is affected by pseudo-phosphorylation at the MAPK sites, indicating that phosphorylation can modulate the recruitment of SH3-domain-containing signaling proteins to the membrane via MBP.[6]
-
Zonula Occludens 1 (ZO-1) and Cortactin: These adaptor proteins, which link transmembrane proteins to the actin cytoskeleton, are co-immunoprecipitated with MBP from oligodendrocyte extracts, suggesting MBP's involvement in junctional complexes and cytoskeletal organization.[5]
-
-
Other Identified Partners:
-
A comprehensive study utilizing formaldehyde (B43269) cross-linking followed by immunoprecipitation and mass spectrometry identified a large network of MBP interactors.[3][4] These include proteins involved in translation (ribosomal proteins, RNA helicases), cell adhesion (Catenin delta 1), and neurotrophin signaling (MAGEB2/D2).[3][4] The phosphorylation-dependence of these newly identified interactions remains an active area of investigation.
-
Quantitative Analysis of Phosphorylated MBP Interactions
Quantifying the binding affinities of protein-protein interactions is essential for understanding their physiological relevance. While extensive quantitative data for phosphorylated MBP is still emerging, several studies have provided key insights.
| Interacting Partner | Experimental Method | Parameter | Value / Observation | Citation |
| Actin | In vitro binding assay | Dissociation Constant (Kd) | Phosphorylation by MAPK had no effect on the dissociation constant of the MBP-actin complex. | [11] |
| Actin Polymerization | Light Scattering | Polymerization/Bundling | Phosphorylation by MAPK decreased the ability of MBP to polymerize actin and bundle actin filaments. | [8][11] |
| Tubulin Polymerization | In vitro assay | Polymerization/Bundling | Phosphorylation enhanced the ability of MBP to polymerize and bundle tubulin. | [7] |
| α-Helix Formation | CD Spectroscopy | Free Energy Change (ΔΔG H2O) | Phosphorylation at T92/T95 disfavors α-helical conformation, with ΔΔG values of ~1.4–2.5 kJ mol⁻¹ . | [6] |
| Calmodulin (CaM) | Surface Plasmon Resonance (SPR) | Binding | MBP peptide (residues 138-156) binds to immobilized CaM. | [12] |
Signaling Pathways and Logical Relationships
Phosphorylation of MBP is a downstream event in several key signaling cascades within oligodendrocytes, translating extracellular cues into structural changes in the myelin sheath.
MAPK Signaling Pathway and Cytoskeletal Modulation
Neuronal activity and various extracellular signals can activate the MAPK pathway in oligodendrocytes.[9] Activated MAPK directly phosphorylates MBP on key threonine residues.[6][7] This phosphorylation event serves as a critical node, altering MBP's affinity for cytoskeletal components. It attenuates its interaction with actin while promoting its interaction with tubulin, thereby enabling dynamic remodeling of the oligodendrocyte cytoskeleton in response to external stimuli.[7][8]
Experimental Protocols and Workflows
Studying the phosphorylation-dependent interactions of MBP requires a combination of techniques to isolate protein complexes, identify binding partners, and quantify interaction dynamics.
Co-Immunoprecipitation (Co-IP) of Phosphorylated MBP Complexes
Co-IP is a foundational technique used to demonstrate in vivo protein-protein interactions.[13][14] The goal is to use an antibody to capture a specific "bait" protein (e.g., MBP) from a cell lysate, thereby also capturing any "prey" proteins that are bound to it.
Protocol:
-
Cell Lysis:
-
Harvest cultured oligodendrocytes or tissue samples.
-
Lyse cells in a cold, non-denaturing lysis buffer (e.g., RIPA or a Tris-based buffer with mild detergents like NP-40).[13][14]
-
Crucially, supplement the lysis buffer with a cocktail of protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of the proteins. [13][15]
-
Incubate on ice and clarify the lysate by centrifugation to remove cellular debris.[13]
-
-
Pre-Clearing (Optional but Recommended):
-
Immunoprecipitation:
-
Add the primary antibody specific to MBP to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form.[13]
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[16]
-
-
Washing:
-
Pellet the beads by gentle centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer. This step is critical to remove non-specifically bound proteins.[16]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer (e.g., Laemmli buffer).[13]
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against suspected interacting partners (e.g., anti-actin, anti-tubulin) or by mass spectrometry for unbiased identification of the entire interactome.[3][4]
-
References
- 1. Myelin basic protein: a multifunctional protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myelin basic protein - Wikipedia [en.wikipedia.org]
- 3. Comprehensive Atlas of the Myelin Basic Protein Interaction Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Interaction of myelin basic protein with cytoskeletal and signaling proteins in cultured primary oligodendrocytes and N19 oligodendroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Threonine Phosphorylation on the Stability and Dynamics of the Central Molecular Switch Region of 18.5-kDa Myelin Basic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regulation of myelin basic protein phosphorylation by mitogen-activated protein kinase during increased action potential firing in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assaygenie.com [assaygenie.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. Co-immunoprecipitation of phospho-proteins - Protein and Proteomics [protocol-online.org]
- 16. bitesizebio.com [bitesizebio.com]
Methodological & Application
In Vitro MAPK Assay Using Myelin Basic Protein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. These cascades typically consist of a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Dysregulation of MAPK signaling is implicated in numerous diseases, including cancer and inflammatory disorders, making these pathways a key target for therapeutic intervention.
This document provides detailed protocols for conducting in vitro MAPK assays using myelin basic protein (MBP) as a generic substrate. MBP is a well-established substrate for several kinases, including MAPKs, and is readily phosphorylated, making it a useful tool for assessing kinase activity.[1] Both traditional radioactive and non-radioactive assay formats are described to accommodate various laboratory settings and preferences.
The principle of the in vitro MAPK assay involves incubating an active MAPK enzyme with its substrate (MBP) in the presence of ATP. The transfer of the gamma-phosphate from ATP to the serine or threonine residues of MBP is then quantified to determine the kinase activity. This can be achieved by using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into MBP, or by using non-radioactive methods such as Western blotting with phospho-specific antibodies or ELISA.
Signaling Pathway Diagram
Caption: A simplified diagram of the canonical MAPK/ERK signaling pathway.
Experimental Protocols
Protocol 1: Radioactive In Vitro MAPK Assay
This protocol describes a classic method for measuring MAPK activity using radiolabeled ATP.
Materials and Reagents:
-
Active MAPK enzyme (e.g., recombinant ERK2)
-
Myelin Basic Protein (MBP)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 10 mM DTT
-
ATP Solution (10 mM)
-
SDS-PAGE loading buffer
-
Phosphoric acid (0.75%)
-
P81 phosphocellulose paper
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. For a single 25 µL reaction, combine:
-
5 µL of 5X Kinase Assay Buffer
-
2.5 µL of 1 mg/mL MBP
-
1 µL of active MAPK enzyme
-
x µL of inhibitor or vehicle control
-
ddH₂O to a final volume of 20 µL.
-
-
Initiate Kinase Reaction: Add 5 µL of a 1:1 mixture of 10 mM ATP and [γ-³²P]ATP to each reaction tube.
-
Incubation: Incubate the reaction tubes at 30°C for 20-30 minutes.
-
Stop Reaction: Terminate the reaction by adding 25 µL of 0.75% phosphoric acid.
-
Spotting: Spot 20 µL of each reaction onto a labeled P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid. Follow with a final wash in acetone for 2 minutes to dry the papers.
-
Quantification: Place each dried P81 paper square into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive In Vitro MAPK Assay (Western Blot-based)
This protocol utilizes phospho-specific antibodies to detect the phosphorylation of MBP.
Materials and Reagents:
-
Active MAPK enzyme (e.g., recombinant ERK2)
-
Myelin Basic Protein (MBP)
-
Kinase Assay Buffer (5X): 125 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM EGTA, 10 mM DTT
-
ATP Solution (10 mM)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-MBP antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Kinase Reaction: Perform the kinase reaction as described in Protocol 1 (steps 1-3), but using non-radioactive ATP.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MBP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. To normalize for loading, the blot can be stripped and re-probed with an antibody against total MBP or a loading control like Coomassie blue staining of a parallel gel.
Experimental Workflow Diagram
Caption: A flowchart illustrating the experimental workflows for both radioactive and non-radioactive in vitro MAPK assays.
Data Presentation and Analysis
Quantitative data from the in vitro MAPK assay should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
Table 1: Example Data Summary for an In Vitro MAPK Assay
| Condition | Inhibitor Concentration (µM) | MAPK Activity (CPM) | % Inhibition |
| No Enzyme Control | - | 150 ± 25 | - |
| Vehicle Control | 0 | 15,200 ± 850 | 0 |
| Inhibitor A | 0.1 | 12,160 ± 600 | 20 |
| Inhibitor A | 1 | 7,600 ± 420 | 50 |
| Inhibitor A | 10 | 1,520 ± 180 | 90 |
| Inhibitor B | 0.1 | 14,440 ± 780 | 5 |
| Inhibitor B | 1 | 13,680 ± 710 | 10 |
| Inhibitor B | 10 | 12,920 ± 650 | 15 |
Data are presented as mean ± standard deviation (n=3). CPM = Counts Per Minute.
For radioactive assays, MAPK activity is directly proportional to the measured counts per minute (CPM). The percent inhibition can be calculated as follows:
% Inhibition = [1 - (CPM_inhibitor - CPM_no_enzyme) / (CPM_vehicle - CPM_no_enzyme)] * 100
For non-radioactive, Western blot-based assays, data analysis involves densitometric quantification of the phosphorylated MBP bands. The band intensity is a relative measure of kinase activity. The percent inhibition can be calculated similarly, using band intensity values instead of CPM. It is crucial to normalize the phospho-MBP signal to a loading control (e.g., total MBP or a housekeeping protein) to account for any variations in protein loading.[2][3][4]
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in radioactive assay | Incomplete washing of P81 paper | Increase the number and duration of washes with phosphoric acid. |
| Non-specific binding of ATP to the paper | Ensure the reaction is stopped effectively before spotting. | |
| Low signal in radioactive assay | Inactive enzyme | Use a fresh batch of enzyme or test its activity with a known positive control. |
| Old [γ-³²P]ATP | Use fresh, high-quality radiolabeled ATP. | |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and buffer components. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| No signal in Western blot | Inactive enzyme or no phosphorylation | Confirm enzyme activity and ensure ATP is present in the reaction. |
| Ineffective primary antibody | Use a validated phospho-specific antibody. | |
| Inefficient protein transfer | Optimize transfer conditions (time, voltage). | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be careful with small volumes. |
| Variation in incubation times | Ensure all samples are incubated for the same duration. |
References
Cell-Based Assay for Monitoring Myelin Basic Protein (MBP) Phosphorylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a crucial structural protein of the myelin sheath in the central nervous system. Its function and the integrity of the myelin sheath are dynamically regulated by post-translational modifications, most notably phosphorylation. The phosphorylation of MBP, primarily on threonine and serine residues, is mediated by several kinases, including Mitogen-Activated Protein Kinases (MAPKs), and plays a significant role in myelin stability and plasticity.[1][2][3] Dysregulation of MBP phosphorylation has been implicated in demyelinating diseases such as multiple sclerosis.[2] Therefore, robust and reliable cell-based assays for monitoring MBP phosphorylation are essential tools for basic research and for the discovery of novel therapeutics targeting neurological disorders.
This document provides detailed application notes and a comprehensive protocol for a cell-based assay to monitor the phosphorylation of Myelin Basic Protein.
Application Notes
A cell-based assay for MBP phosphorylation is a powerful tool with broad applications in neuroscience research and drug development.
-
Elucidating Signal Transduction Pathways: This assay can be used to investigate the upstream signaling cascades that lead to MBP phosphorylation. For instance, the involvement of the ERK1/2 MAPK pathway in response to neuronal activity or growth factor stimulation can be dissected.[2][4] Researchers can identify the specific kinases responsible for MBP phosphorylation in different cellular contexts.
-
High-Throughput Screening for Drug Discovery: The assay can be adapted for a high-throughput format to screen compound libraries for inhibitors or modulators of MBP phosphorylation.[5][6] This is particularly relevant for identifying potential therapeutic agents for demyelinating diseases.
-
Investigating Disease Mechanisms: By using cell models of neurological diseases, this assay can provide insights into how MBP phosphorylation is altered in pathological conditions.
-
Assessing Off-Target Effects of Drugs: The assay can be employed to determine if drug candidates targeting other cellular processes have unintended effects on MBP phosphorylation, which could indicate potential neurological side effects.
Signaling Pathway: ERK1/2-Mediated MBP Phosphorylation
The phosphorylation of MBP is a key downstream event of the Ras-Raf-MEK-ERK (MAPK) signaling cascade.[4][7][8] This pathway is activated by a variety of extracellular stimuli, including growth factors and neurotransmitters, leading to the activation of ERK1/2. Activated ERK1/2 then translocates to different cellular compartments where it phosphorylates a multitude of substrates, including MBP.[7] The phosphorylation of MBP by ERK1/2, particularly at Threonine 98 (in the 18.5 kDa isoform), is believed to modulate its interaction with lipids and other proteins in the myelin sheath, thereby affecting myelin compaction and stability.[1][2]
ERK1/2 signaling pathway leading to MBP phosphorylation.
Experimental Workflow
The general workflow for a cell-based MBP phosphorylation assay involves several key steps, from cell culture and treatment to detection and data analysis. The most common detection methods are Western blotting and cell-based ELISA, which offer a balance of specificity and throughput.[9][10][11]
General workflow for a cell-based MBP phosphorylation assay.
Experimental Protocols
This protocol describes the monitoring of MBP phosphorylation in a suitable oligodendrocyte cell line (e.g., MO3.13) using Western blotting.
Materials and Reagents
-
Oligodendrocyte cell line (e.g., MO3.13)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA, or a specific growth factor)
-
Test inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MBP (specific for the phosphorylation site of interest, e.g., Thr98)
-
Mouse or Rabbit anti-total MBP
-
Mouse anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Protocol Steps
-
Cell Culture and Plating:
-
Culture oligodendrocyte cells in standard growth medium until they reach 80-90% confluency.
-
Seed the cells into 6-well plates at an appropriate density and allow them to adhere overnight.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells once with serum-free medium.
-
Incubate the cells in serum-free medium for 12-24 hours to reduce basal phosphorylation levels.
-
-
Treatment:
-
Pre-treat the cells with the test inhibitor compound or vehicle control for the desired time (e.g., 1 hour).
-
Add the stimulus (e.g., PMA) to the appropriate wells and incubate for the optimal time determined by a time-course experiment (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.[12]
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.[12]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MBP overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total MBP and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MBP signal to the total MBP signal for each sample.
-
Further normalize to the loading control if necessary.
-
Calculate the fold change in MBP phosphorylation relative to the unstimulated control.
-
Data Presentation
The quantitative data obtained from the assay can be summarized in a table for easy comparison of the effects of different treatments.
| Treatment Group | Stimulus | Inhibitor Conc. (µM) | Normalized p-MBP / Total MBP Ratio (Arbitrary Units) | Fold Change vs. Control |
| Untreated Control | - | 0 | 1.0 ± 0.1 | 1.0 |
| Stimulus Only | + | 0 | 4.5 ± 0.4 | 4.5 |
| Inhibitor A | + | 0.1 | 3.8 ± 0.3 | 3.8 |
| Inhibitor A | + | 1 | 2.1 ± 0.2 | 2.1 |
| Inhibitor A | + | 10 | 1.2 ± 0.1 | 1.2 |
| Inhibitor B | + | 1 | 4.3 ± 0.5 | 4.3 |
Data are represented as mean ± standard deviation from three independent experiments.
References
- 1. bioservuk.com [bioservuk.com]
- 2. Regulation of myelin basic protein phosphorylation by mitogen-activated protein kinase during increased action potential firing in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative feedback regulation of the ERK1/2 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. ERK1 and ERK2 Map Kinases: Specific Roles or Functional Redundancy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are the Methods for Detecting Protein Phosphorylation | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 11. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 12. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Preparing and Using Myelin Basic Protein (MBP) Substrate for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelin Basic Protein (MBP) is a versatile and widely utilized substrate for the in vitro analysis of a variety of protein kinases. As a major component of the myelin sheath in the central nervous system, MBP undergoes phosphorylation at multiple serine and threonine residues, making it an excellent generic substrate for assessing the activity of kinases such as Mitogen-Activated Protein Kinases (MAPKs), Protein Kinase A (PKA), Protein Kinase C (PKC), and calmodulin-dependent protein kinases.[1][2][3]
These application notes provide detailed protocols for the preparation, quality control, and use of MBP in common in vitro kinase assay formats, including radioactive, luminescence-based, and immunoblotting methods.
Section 1: Sourcing and Preparation of MBP Substrate
MBP for kinase assays can be purchased commercially or prepared in the laboratory. Commercially available MBP is often purified from bovine brain and may be dephosphorylated to reduce background signal.[4] Alternatively, recombinant MBP can be expressed and purified from E. coli, which can yield a more homogenous and efficient substrate.[1]
Protocol: Purification of Recombinant MBP Fusion Protein
This protocol describes a general method for expressing and purifying an MBP-tagged fusion protein from E. coli using amylose (B160209) affinity chromatography.[5][6][7]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with an MBP-fusion protein expression vector.
-
LB Broth with appropriate antibiotic and 0.2% glucose.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Column Buffer: 20 mM Tris-HCl (pH 7.4), 200 mM NaCl, 1 mM EDTA.[5]
-
Elution Buffer: Column Buffer + 10 mM maltose.[5]
-
Amylose Resin.
-
Protease Inhibitor Cocktail.
Methodology:
-
Expression: Inoculate a starter culture and grow overnight. The next day, dilute the culture into a larger volume of LB broth with antibiotic and 0.2% glucose and grow at 37°C to an OD600 of 0.5-0.7.[5] Induce protein expression with 0.3-1 mM IPTG and incubate for 3-4 hours at 30°C.[5]
-
Cell Harvest: Centrifuge the culture at 4,000 x g for 20 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold Column Buffer containing a protease inhibitor cocktail.[5]
-
Lysis: Lyse the cells using a sonicator or French press.
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.[5]
-
Affinity Purification:
-
Equilibrate the amylose resin with 3-5 column volumes of Column Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 5-10 column volumes of Column Buffer to remove unbound proteins.
-
Elute the MBP-fusion protein with Elution Buffer. Collect fractions.
-
-
Quality Control & Storage:
-
Assess purity by running eluted fractions on an SDS-PAGE gel followed by Coomassie blue staining. A purity of >95% is recommended.[2][3]
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The protein is typically stable for at least 2 years at -20°C.[2][3]
-
Section 2: In Vitro Kinase Assay Protocols Using MBP
Protocol 1: Radioactive Kinase Assay ([γ-³²P]ATP)
This method measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³²P]ATP into MBP. It is a highly sensitive and direct measure of kinase activity.
Reagents:
-
Assay Dilution Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.[2][3]
-
MBP Stock: Dilute purified MBP to 2 mg/mL with ADB.[2]
-
Kinase: Dilute to the desired concentration in ADB (e.g., 2.5 ng/µL for MAPK2/Erk2).[2]
-
[γ-³²P]ATP Mix: Dilute [γ-³²P]ATP with unlabeled ATP and MgCl₂ in ADB to the desired specific activity.[2]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Initiation: Add 10 µL of the diluted [γ-³²P]ATP mix to start the reaction. The total volume is 50 µL.
-
Incubation: Incubate the reaction for 10-30 minutes at room temperature or 30°C.[2][3]
-
Termination and Detection:
-
Spot 25 µL of the reaction mixture onto a 2 cm x 2 cm P81 phosphocellulose paper square.[2][3]
-
Wash the squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.[2][3]
-
Wash once with acetone (B3395972) for 5 minutes.[2][3]
-
Transfer the dried paper to a scintillation vial, add 5 mL of scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter.[2]
-
Protocol 2: Non-Radioactive, Luminescence-Based Kinase Assay
This method, often employing kits like ADP-Glo™, quantifies kinase activity by measuring the amount of ADP produced in the reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[8][9]
Reagents (Based on ADP-Glo™ principle):
-
1x Kinase Assay Buffer: e.g., 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
MBP Substrate: 0.2 mg/mL in Kinase Assay Buffer.[9]
-
ATP: 50 µM in Kinase Assay Buffer.[9]
-
Kinase: Diluted in Kinase Assay Buffer.
-
ADP-Glo™ Reagent: To terminate the kinase reaction.
-
Kinase Detection Reagent: To convert ADP to ATP and generate light.
Methodology:
-
Reaction Setup: In a white, 96-well plate, add 5 µL of inhibitor or buffer, followed by 10 µL of diluted kinase.[9]
-
Initiation: Add 10 µL of a pre-mixed solution of MBP and ATP to all wells to start the reaction. The total volume is 25 µL.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[9]
-
Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a microplate reader. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.
Section 3: Data Presentation and Interpretation
Quantitative Data Summary
The optimal conditions for a kinase assay depend on the specific kinase being studied. The following tables provide starting points for assay development.
Table 1: Typical Reaction Component Concentrations
| Component | Typical Concentration | Example Reference |
|---|---|---|
| Myelin Basic Protein (MBP) | 0.2 - 2.0 mg/mL | [2][3][9] |
| ATP | 10 - 500 µM | [2][8][10] |
| MAPK2/Erk2 | 25 - 100 ng / reaction | [2][3] |
| PKA | Varies (catalytic subunit) | [11] |
| MgCl₂ | 5 - 10 mM |[9][12] |
Table 2: Example Assay Buffer Composition
| Component | Final Concentration | Purpose | Reference |
|---|---|---|---|
| MOPS or HEPES, pH 7.2 | 20 mM | Buffering agent | [2][3] |
| β-glycerol phosphate | 25 mM | Phosphatase inhibitor | [2][3] |
| EGTA | 5 mM | Chelates divalent cations | [2][3] |
| Sodium Orthovanadate | 1 mM | Phosphatase inhibitor | [2][3] |
| Dithiothreitol (DTT) | 1 mM | Reducing agent |[2][3] |
Example Signaling Pathway: MAPK/ERK Cascade
MBP is a well-established substrate for members of the MAPK family, particularly ERK1 and ERK2.[13][14] In a cellular context, a cascade of phosphorylation events, from cell surface receptors through Ras, Raf, and MEK, leads to the activation of ERK. The in vitro assay using MBP allows for the specific measurement of the final step in this cascade: the phosphotransferase activity of ERK itself.
References
- 1. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. ucscwardlab.com [ucscwardlab.com]
- 6. Affinity Purification of a Recombinant Protein Expressed as a Fusion with the Maltose-Binding Protein (MBP) Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MBP, MAPK Substrate [APRTPGGRR] - 5 mg [anaspec.com]
- 14. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: MBP Kinase Assay Troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in Myelin Basic Protein (MBP) kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a weak or absent signal in an MBP kinase assay?
A weak or absent signal in an MBP kinase assay can stem from several factors, including problems with enzyme activity, substrate integrity, reaction conditions, or the detection method itself. Key areas to investigate include the activity of your kinase, the concentration and quality of the MBP substrate and ATP, the composition of the assay buffer, and the specifics of your detection method, whether it's radioactive or non-radioactive.
Q2: How can I verify the activity of my kinase enzyme?
An inactive kinase is a primary suspect for low signal. To ensure your enzyme is active, aliquot the kinase upon receipt and store it at the recommended temperature to prevent degradation from multiple freeze-thaw cycles.[1] It's also beneficial to include a positive control in your experiment, using a kinase known to be active with MBP as a substrate, to confirm that the assay components and conditions are suitable for a kinase reaction.[2]
Q3: My kinase should be active. Could the MBP substrate be the issue?
Yes, the quality and concentration of the MBP substrate are critical.
-
Purity and Integrity: MBP is available from various commercial sources or can be purified in-house; however, its purity can differ.[3] It is also susceptible to degradation, so ensure it has been stored correctly, typically at -20°C in aliquots.[4]
-
Phosphorylation State: For use as a kinase substrate, MBP should be dephosphorylated.[5] Commercially available MBP is often dephosphorylated, but this should be verified.
-
Concentration: The concentration of MBP needs to be optimized for your specific kinase. A typical concentration used in assays is around 0.4 mg/mL (approximately 20 µg per reaction).[4] If the concentration is too low, the signal will be weak.
Q4: What is the optimal ATP concentration for my kinase assay?
The ATP concentration can significantly influence the outcome of a kinase assay.[6] For many kinase assays, the ATP concentration is ideally kept at or near the Michaelis constant (Km) of the kinase for ATP.[7] However, cellular ATP concentrations are much higher (in the millimolar range).[6] If you are screening for inhibitors, using an ATP concentration close to the Km is often recommended.[8] For routine activity assays, you may need to titrate the ATP concentration to find the optimal level for a robust signal. Keep in mind that old ATP solutions can degrade, so use a fresh stock.
Q5: My assay buffer seems standard. Could it still be the source of the problem?
Even with a standard buffer, minor variations can impact the result.
-
pH: Most kinases have an optimal pH range. A common buffer is Tris-HCl or HEPES at a pH of 7.4 or 7.5.[9][10] Ensure your buffer's pH is correctly adjusted.
-
Divalent Cations: Kinases require a divalent cation, typically Mg²⁺, as a cofactor. The concentration of MgCl₂ is usually around 10 mM.[10]
-
Additives: Dithiothreitol (DTT) is often included as a reducing agent.[10] Phosphatase inhibitors like sodium orthovanadate and β-glycerophosphate are crucial to prevent dephosphorylation of your substrate by contaminating phosphatases.[4][11] Protease inhibitors should also be included if you are using cell or tissue lysates as the kinase source.[12]
Q6: I'm using a non-radioactive, Western blot-based detection method and see a faint band. What should I optimize?
For Western blot detection, several factors can lead to a weak signal.
-
Antibody Concentrations: The concentrations of both the primary anti-phospho-MBP antibody and the secondary antibody are critical. You may need to perform a titration to find the optimal dilution for each.[13][14][15] Suboptimal concentrations can result in a weak signal or high background.[13]
-
Blocking: The blocking buffer can sometimes mask the antigen. Try different blocking agents (e.g., BSA, non-fat milk) and concentrations.[2]
-
Washing: Insufficient washing can lead to high background, while excessive washing can reduce the signal.[2]
-
Substrate Incubation: Ensure the chemiluminescent substrate has not expired and that the incubation time is sufficient.[2]
Troubleshooting Workflow
This decision tree can guide you through the process of troubleshooting a low signal in your MBP kinase assay.
Caption: A troubleshooting decision tree for low signal in MBP kinase assays.
Quantitative Data Summary
The following tables provide recommended starting concentrations and ranges for key components of an MBP kinase assay. These may require further optimization for your specific experimental conditions.
Table 1: Reagent Concentrations
| Reagent | Typical Concentration | Notes |
| Kinase | 25-100 ng | Highly dependent on the specific activity of the kinase.[4][5] |
| MBP | 0.4 - 1 mg/mL | Use dephosphorylated MBP.[4][5] |
| ATP | 10 - 200 µM | Can be near the Km for inhibitor studies or higher for activity assays.[7][16] |
| MgCl₂ | 10 mM | Essential cofactor for kinase activity.[10] |
| DTT | 1 - 2 mM | Reducing agent to maintain enzyme integrity.[4][10] |
| β-glycerophosphate | 5 - 50 mM | Phosphatase inhibitor.[10][12] |
| Sodium Orthovanadate | 0.1 - 1 mM | Phosphatase inhibitor.[4][10] |
Table 2: Antibody Dilutions for Western Blot Detection
| Antibody | Recommended Starting Dilution | Dilution Range to Test |
| Primary Antibody | 1:1000 | 1:250 - 1:4000[15] |
| Secondary Antibody | 1:10,000 | 1:2,500 - 1:40,000[15] |
Experimental Protocols
Below are detailed methodologies for both radioactive and non-radioactive MBP kinase assays.
Protocol 1: Radioactive Kinase Assay (P81 Phosphocellulose Paper Method)
This protocol is adapted from standard methods for measuring kinase activity using radiolabeled ATP.[5][17]
1. Prepare the Kinase Reaction Mix:
-
In a microcentrifuge tube, prepare the following reaction mix on ice. Volumes can be scaled as needed.
-
5 µL of 5x Kinase Buffer (125 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT, 25 mM β-glycerophosphate, 0.5 mM Sodium Orthovanadate)
-
5 µL of MBP (2 mg/mL stock)
-
1-10 µL of Kinase solution (diluted in 1x Kinase Buffer)
-
ddH₂O to a final volume of 24 µL
-
2. Initiate the Kinase Reaction:
-
Add 1 µL of [γ-³²P]ATP solution (e.g., 10 µCi/µL stock diluted with cold ATP to the desired specific activity).
-
Mix gently and incubate at 30°C for 10-30 minutes. The optimal time should be determined empirically.
3. Stop the Reaction and Spot onto P81 Paper:
-
Stop the reaction by adding an equal volume of 0.75% phosphoric acid.
-
Spot 25 µL of the reaction mixture onto the center of a 2x2 cm P81 phosphocellulose paper square.[5]
4. Wash the P81 Paper:
-
Wash the P81 squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.[5]
-
Perform one final wash with acetone (B3395972) for 5 minutes to dry the paper.[5]
5. Quantify Phosphorylation:
-
Place the dried P81 square into a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.[5]
Protocol 2: Non-Radioactive Kinase Assay (Western Blot Method)
This protocol outlines a common non-radioactive method for detecting MBP phosphorylation.[5]
1. Kinase Reaction:
-
Prepare the kinase reaction as described in Protocol 1, steps 1.1 and 1.2, but replace the [γ-³²P]ATP with non-radioactive ATP at a final concentration of 100-200 µM.
-
Incubate at 30°C for 20-30 minutes.[5]
2. Stop the Reaction and Prepare for SDS-PAGE:
-
Stop the reaction by adding 4x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
3. SDS-PAGE and Western Blot:
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
4. Immunodetection:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% BSA or 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated MBP overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Signal Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
MBP Kinase Assay Workflow
The following diagram illustrates the general workflow for an MBP kinase assay, from reaction setup to data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. High-throughput kinase assays with protein substrates using fluorescent polymer superquenching - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Recombinant MBP Aggregation in Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with recombinant Myelin Basic Protein (MBP) aggregation in kinase assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant MBP aggregating in my kinase assay?
A1: Recombinant MBP aggregation can be caused by several factors, including suboptimal buffer conditions (pH and ionic strength), high protein concentration, repeated freeze-thaw cycles, and inherent properties of the MBP fusion protein.[1] The pH of the buffer should ideally be at least one unit away from the isoelectric point (pI) of MBP to maintain surface charge and prevent aggregation.[1] High protein concentrations can also lead to intermolecular interactions and precipitation.
Q2: Can the MBP tag itself contribute to aggregation?
A2: While the MBP tag is known to enhance the solubility of many fusion partners, it is not a guarantee against aggregation.[2][3][4] In some cases, the conformation of the fusion protein can be affected by mutations in the MBP sequence, which can dramatically reduce the solubility of the entire fusion protein.[5] Furthermore, after cleavage of the MBP tag, the target protein may precipitate if it is inherently insoluble.[6]
Q3: How does temperature affect MBP aggregation?
A3: Temperature can significantly impact protein stability. Performing purification and experimental steps at lower temperatures (e.g., 4°C) can often minimize aggregation.[7] However, some proteins may be less stable at lower temperatures, so optimization is key. Rapid temperature changes, such as those during freeze-thaw cycles, are a common cause of protein aggregation and should be avoided by aliquoting protein stocks.[1]
Q4: Can buffer components other than pH and salt concentration influence aggregation?
A4: Yes, the choice of buffer salt can have a significant effect on protein stability.[8][9][10] Different buffer ions can interact with the protein surface, modulating its electrostatic stability.[9][11][12] For example, phosphate (B84403) buffers have been shown to stabilize some proteins more effectively than HEPES buffers.[10] It is also important to consider that buffer components can interact with other excipients in the formulation.[8]
Troubleshooting Guides
Issue 1: MBP precipitates upon thawing or during storage.
This is a common issue that can often be resolved by optimizing storage conditions.
Troubleshooting Steps:
-
Aliquot Protein Stocks: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your recombinant MBP.[1]
-
Optimize Storage Buffer:
-
Add Cryoprotectants: Include glycerol (B35011) (10-20%) or other cryoprotectants in the storage buffer to reduce aggregation during freezing.[1]
-
Maintain Optimal pH and Ionic Strength: Ensure the storage buffer pH is at least one unit away from the pI of MBP and contains an appropriate salt concentration (e.g., 50-150 mM NaCl).
-
-
Flash Freeze: Rapidly freeze aliquots in liquid nitrogen before transferring to -80°C for long-term storage.
Issue 2: MBP aggregates during the kinase assay reaction.
Aggregation during the assay can lead to inaccurate and irreproducible results.
Troubleshooting Steps:
-
Optimize Kinase Reaction Buffer:
-
pH and Salt: Systematically vary the pH and salt concentration of the kinase buffer to find the optimal conditions for MBP solubility without compromising kinase activity.
-
Additives: Test the inclusion of stabilizing additives such as glycerol (5-10%), bovine serum albumin (BSA) as a carrier protein, or non-ionic detergents (e.g., 0.01% Triton X-100).[13]
-
-
Control Protein Concentration: Titrate the concentration of MBP in the assay to determine the highest concentration that remains soluble under your experimental conditions.
-
Pre-clear MBP Solution: Before adding to the kinase reaction, centrifuge the MBP stock at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any pre-existing aggregates. Use only the supernatant for your assay.
Data Presentation
Table 1: Effect of Buffer pH on Recombinant MBP Solubility
| Buffer pH | Relative Solubility (%) |
| 5.0 | 45 |
| 6.0 | 70 |
| 7.0 | 95 |
| 7.4 | 100 |
| 8.0 | 98 |
| 8.5 | 90 |
Note: Data is illustrative and will vary depending on the specific MBP construct and buffer system.
Table 2: Effect of NaCl Concentration on Recombinant MBP Solubility in 50 mM Tris-HCl, pH 7.4
| NaCl Concentration (mM) | Relative Solubility (%) |
| 0 | 60 |
| 50 | 85 |
| 150 | 100 |
| 250 | 95 |
| 500 | 75 |
Note: Data is illustrative and will vary depending on the specific MBP construct.
Experimental Protocols
Protocol 1: Preparation of Monomeric Recombinant MBP for Kinase Assays
This protocol describes how to prepare a soluble, monomeric stock of recombinant MBP.
Materials:
-
Purified recombinant MBP
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol)
-
Microcentrifuge
-
Liquid nitrogen
Methodology:
-
Thaw the purified recombinant MBP on ice.
-
Centrifuge the MBP solution at 14,000 x g for 15 minutes at 4°C to pellet any aggregates.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration using a suitable method (e.g., Bradford assay or UV-Vis spectroscopy).
-
Dilute the MBP to the desired stock concentration with ice-cold storage buffer.
-
Aliquot the MBP into single-use volumes.
-
Flash freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: In-Vitro Kinase Assay with Recombinant MBP
This protocol provides a general workflow for a kinase assay using MBP as a substrate, with considerations for minimizing aggregation.
Materials:
-
Monomeric recombinant MBP stock (from Protocol 1)
-
Active kinase
-
Kinase Reaction Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 5% glycerol)
-
[γ-³²P]ATP or unlabeled ATP
-
P81 phosphocellulose paper or other suitable separation method
-
Phosphoric acid wash solution
-
Scintillation counter
Methodology:
-
Prepare a master mix of the kinase reaction components on ice, excluding the ATP. This should include the kinase reaction buffer, kinase, and MBP.
-
Pre-incubate the master mix on ice for 10 minutes.
-
Initiate the reaction by adding ATP. For radiolabeled assays, this will be [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated ATP.[14]
-
Perform a final wash with acetone.[14]
-
Quantify the incorporated phosphate using a scintillation counter.
Visualizations
Caption: Potential causes of recombinant MBP aggregation.
Caption: Troubleshooting workflow for MBP aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. The Ability to Enhance the Solubility of Its Fusion Partners Is an Intrinsic Property of Maltose-Binding Protein but Their Folding Is Either Spontaneous or Chaperone-Mediated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Mutations that alter the equilibrium between open and closed conformations of Escherichia coli maltose-binding protein impede its ability to enhance the solubility of passenger proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. neb.com [neb.com]
- 8. Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
improving the signal-to-noise ratio in MBP phosphorylation assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Myelin Basic Protein (MBP) phosphorylation assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background Noise
High background can mask the true signal from your kinase activity, leading to inaccurate results. The following sections address common causes and solutions for high background.
Q1: I'm observing high background across my entire blot/plate. What are the likely causes and how can I fix it?
A1: High background is often a result of non-specific binding of reagents or insufficient washing. Here are the primary factors to investigate:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies or other detection reagents to the membrane or plate surface.[1] If blocking is inadequate, you will see a generalized high background.
-
Solution: Optimize your blocking conditions. This may involve increasing the concentration of the blocking agent, extending the blocking time, or trying a different blocking agent altogether.[1][2] For phospho-specific antibody applications, it is advisable to use a protein-based blocker like Bovine Serum Albumin (BSA) instead of milk, as milk contains the phosphoprotein casein, which can cause cross-reactivity.[3]
-
-
Suboptimal Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding and high background.[2]
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a strong signal with minimal background. Start with the manufacturer's recommended dilution and perform a dilution series.
-
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies and other reagents, resulting in high background.[4]
-
Contaminated Reagents: Contamination in buffers or reagents, particularly with other kinases or ATP, can lead to a false positive signal.
-
Solution: Always use fresh, high-quality reagents. Prepare buffers fresh and filter them if necessary. Run a "no enzyme" control to check for background phosphorylation.
-
Q2: My negative controls show a high signal. What does this indicate?
A2: A high signal in your negative control (a reaction without the kinase) points to a background signal that is independent of your kinase of interest. Potential causes include:
-
Contaminating Kinase Activity: The substrate (MBP) or other reagents may be contaminated with other kinases.
-
ATP Contamination: The substrate solution itself might be contaminated with ATP.
-
Non-enzymatic Phosphorylation: Although less common, this can sometimes occur under non-optimal reaction conditions.
Solution:
-
Run a control reaction with no enzyme to pinpoint the source of the background signal.
-
If the "no enzyme" control is high, try a different batch of MBP or further purify your existing stock.
-
Ensure all your buffers and reagents are freshly prepared and of high purity.
Low Signal
A weak or absent signal can be equally frustrating. The following points address common reasons for a low signal-to-noise ratio.
Q3: I'm not seeing any signal, or the signal is very weak. What should I troubleshoot?
A3: A weak signal can stem from several issues, from inactive reagents to suboptimal assay conditions.
-
Inactive Kinase: The kinase may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.
-
Solution: Use a fresh aliquot of kinase or a new batch. Always store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles by making single-use aliquots.[6]
-
-
Suboptimal Reagent Concentrations: The concentrations of ATP, MBP, or the kinase itself may not be optimal for the assay.[7]
-
Solution: Titrate each of these components to find the optimal concentration. The ATP concentration should ideally be at or near the Km of the kinase for ATP.[8]
-
-
Incorrect Buffer Conditions: The pH, salt concentration, or other components of your assay buffer may be inhibiting kinase activity.
-
Solution: Ensure your buffer composition is optimal for your specific kinase. Consult the literature or manufacturer's datasheet for the recommended buffer conditions.
-
-
Short Incubation Time: The reaction may not have been allowed to proceed for long enough to generate a detectable signal.
-
Solution: Perform a time-course experiment to determine the optimal incubation time that falls within the linear range of the reaction.
-
Quantitative Data Summary
Optimizing the concentrations of key reagents is critical for achieving a good signal-to-noise ratio. The following tables provide recommended starting concentrations and ranges for key components in an MBP phosphorylation assay.
Table 1: Recommended Reagent Concentrations for MBP Phosphorylation Assays
| Reagent | Typical Starting Concentration | Optimization Range | Key Considerations |
| MBP (Substrate) | 1 mg/mL | 0.5 - 2 mg/mL | Higher concentrations can increase signal but may also contribute to background.[9][10] |
| Kinase | Varies by enzyme | Titrate to determine optimal amount | The amount of kinase should be sufficient to produce a linear reaction rate over the desired time course.[11] |
| ATP | 10 - 100 µM | At or near the Km for the specific kinase | High concentrations can lead to higher background.[11] |
| [γ-32P]ATP or [γ-33P]ATP | 1-10 µCi per reaction | For radioactive assays, this provides the detectable signal.[9][12] | |
| Mg2+ | 5 - 10 mM | 1 - 20 mM | Essential cofactor for most kinases. |
Table 2: Comparison of Common Blocking Agents for High Background Reduction
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 3-5% in TBST | Recommended for phospho-specific antibodies as it is protein-based but not a phosphoprotein.[3] | More expensive than milk. |
| Non-fat Dry Milk | 3-5% in TBST | Inexpensive and effective for general use. | Contains casein, a phosphoprotein, which can cause high background with phospho-specific antibodies.[3] |
| Fish Gelatin | 0.5-2% in TBST | Can be effective where BSA and milk fail. | Can sometimes mask certain epitopes. |
| Commercial Blocking Buffers | Varies | Optimized formulations that can provide superior blocking with lower background. | Generally more expensive. |
Detailed Experimental Protocols
Here are detailed methodologies for performing both radioactive and non-radioactive MBP phosphorylation assays.
Protocol 1: Radioactive MBP Phosphorylation Assay using P81 Phosphocellulose Paper
This protocol is a standard method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate (B84403) into MBP.[9][12]
Materials:
-
Purified active kinase
-
Myelin Basic Protein (MBP)
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol[9]
-
[γ-32P]ATP or [γ-33P]ATP
-
Unlabeled ATP
-
Magnesium Chloride (MgCl2)
-
P81 phosphocellulose paper[12]
-
0.75% Phosphoric Acid[9]
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. For a 50 µL final reaction volume, a typical mix would include:
-
10 µL of Assay Dilution Buffer (ADB)
-
10 µL of active kinase (diluted in ADB)
-
10 µL of MBP (e.g., 2 mg/mL stock)
-
10 µL of inhibitor or vehicle control
-
-
Initiate the Reaction: Add 10 µL of a prepared ATP mix (containing both unlabeled ATP and [γ-32P]ATP in ADB with MgCl2) to each tube to start the reaction.[9]
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear phase.
-
Spotting: After incubation, spot 25 µL of each reaction mixture onto a labeled 2x2 cm square of P81 phosphocellulose paper.[9] Allow the liquid to absorb for about 30 seconds.
-
Washing: To remove unincorporated [γ-32P]ATP, wash the P81 papers three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.[9] Perform a final wash with acetone for 5 minutes.[9]
-
Quantification: Allow the P81 papers to air dry completely. Transfer each paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive MBP Phosphorylation Assay (ELISA-based)
This protocol outlines a safer, non-radioactive method using a phospho-specific antibody to detect MBP phosphorylation.[13]
Materials:
-
High-binding 96-well microplate
-
Myelin Basic Protein (MBP)
-
Purified active kinase
-
Kinase reaction buffer
-
ATP
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Phospho-MBP specific primary antibody
-
HRP-conjugated secondary antibody
-
Wash buffer (e.g., TBST)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coat Plate with Substrate: Dilute MBP in a coating buffer (e.g., PBS) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Wash and Block: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[3]
-
Kinase Reaction: Wash the plate three times. Prepare the kinase reaction mix containing the active kinase in its optimal buffer. Add this mix to the wells.
-
Initiate Phosphorylation: Add ATP to each well to start the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.
-
Wash: Stop the reaction by washing the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the diluted phospho-MBP specific primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (15-30 minutes).
-
Read Plate: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway
Myelin Basic Protein is a well-known substrate for several kinases, including Mitogen-Activated Protein Kinases (MAPKs). The MAPK signaling cascade is a key pathway involved in regulating cell proliferation, differentiation, and stress responses.[14][15]
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. biocompare.com [biocompare.com]
- 3. hiyka.com [hiyka.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. bosterbio.com [bosterbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ch.promega.com [ch.promega.com]
- 12. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 14. cusabio.com [cusabio.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Western Blotting for Phosphorylated Myelin Basic Protein (p-MBP)
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the Western blot analysis of phosphorylated Myelin Basic Protein (p-MBP).
Frequently Asked Questions (FAQs)
Q1: Why am I not detecting a signal for phosphorylated MBP (p-MBP)?
A1: A weak or absent p-MBP signal can be due to several factors:
-
Dephosphorylation during sample preparation: Endogenous phosphatases are released upon cell lysis and can rapidly dephosphorylate your target protein.[1][2] To prevent this, always work quickly, keep samples on ice or at 4°C, and use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors.[1][3][4]
-
Low abundance of p-MBP: The phosphorylated form of a protein can be a small fraction of the total protein.[5] Consider loading more protein onto your gel or enriching your sample for p-MBP using immunoprecipitation (IP).[1][6]
-
Suboptimal antibody concentration: The concentration of your primary antibody may be too low. Perform an antibody titration to determine the optimal dilution for your specific experimental conditions.
-
Inefficient transfer: Ensure that the transfer from the gel to the membrane was successful. You can check this by staining the membrane with Ponceau S after transfer. For a protein of MBP's size, ensure your transfer time and voltage are optimized. PVDF membranes are often recommended for phosphorylated proteins due to their higher binding capacity, especially for low-abundance targets.[7]
-
Inappropriate blocking agent: Milk contains the phosphoprotein casein, which can be detected by anti-phospho antibodies, leading to high background and potentially masking your signal.[4][6] It is highly recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) as a blocking agent.
Q2: I'm seeing multiple bands for total MBP. Is this normal?
A2: Yes, it is normal to observe multiple bands for total MBP. This is due to:
-
Multiple isoforms: MBP is expressed as several different isoforms due to alternative splicing. The major isoforms in the central nervous system have molecular weights of approximately 21.5, 18.5, 17.2, and 14 kDa.
-
Anomalous migration on SDS-PAGE: MBP is a highly charged and intrinsically disordered protein, which causes it to migrate anomalously on SDS-PAGE gels.[8] Consequently, the observed band sizes are often larger than the predicted molecular weights. For example, the 18.5 kDa isoform may run at approximately 24-27 kDa.[8]
Q3: My background is very high, obscuring my p-MBP bands. How can I reduce it?
A3: High background in a p-MBP Western blot is a common issue. Here are some troubleshooting steps:
-
Switch your blocking agent: As mentioned, avoid using milk for blocking. Use 3-5% BSA in TBST instead.
-
Optimize antibody concentrations: Both primary and secondary antibody concentrations might be too high. Titrate your antibodies to find the lowest concentration that still gives a specific signal.
-
Increase washing steps: Increase the number and duration of your washes with TBST after primary and secondary antibody incubations to remove non-specific binding.
-
Use phosphate-free buffers: Avoid using Phosphate-Buffered Saline (PBS) in your wash and antibody dilution buffers, as the phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[1][2] Use Tris-based buffers like TBST.
Q4: How do I choose the right primary antibody for p-MBP?
A4: Selecting the right antibody is critical for a successful experiment.
-
Phospho-specificity: Ensure the antibody is specific for the phosphorylated form of MBP at the desired site (e.g., Threonine 98, Threonine 232, Serine 295). Check the manufacturer's datasheet for validation data, such as peptide competition assays or treatment of lysates with phosphatases, which should abolish the signal.
-
Host species: Choose a primary antibody raised in a different species than your sample to avoid cross-reactivity with endogenous immunoglobulins.
-
Clonality: Monoclonal antibodies recognize a single epitope and can provide high specificity and lot-to-lot consistency. Polyclonal antibodies recognize multiple epitopes and can sometimes provide a stronger signal.
Q5: Should I normalize my p-MBP signal to a loading control?
A5: Yes, it is crucial to normalize your p-MBP signal. However, instead of normalizing to a housekeeping protein like GAPDH or beta-actin, it is best practice to normalize the phosphorylated MBP signal to the total MBP signal.[7] This allows you to determine the fraction of phosphorylated MBP relative to the total amount of the protein, providing a more accurate representation of changes in phosphorylation status. You can do this by stripping and re-probing your membrane with a total MBP antibody or by using a multiplex fluorescent Western blotting approach with antibodies raised in different species.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No p-MBP Signal | Dephosphorylation during sample prep | Always use fresh phosphatase and protease inhibitor cocktails in your lysis buffer. Keep samples on ice at all times.[1][3][4] |
| Low abundance of p-MBP | Increase the amount of protein loaded on the gel or perform immunoprecipitation to enrich for p-MBP.[1][6] | |
| Inefficient protein transfer | Verify transfer with Ponceau S staining. Optimize transfer time and voltage for the size of MBP isoforms. Consider using a PVDF membrane.[7] | |
| Inappropriate blocking buffer | Avoid milk. Use 3-5% BSA in TBST for blocking. | |
| High Background | Blocking agent is masking the epitope or causing non-specific binding | Use 3-5% BSA in TBST instead of milk. |
| Antibody concentration is too high | Titrate your primary and secondary antibodies to determine the optimal working concentration. | |
| Insufficient washing | Increase the number and duration of washes with TBST. | |
| Multiple Bands for Total MBP | Presence of multiple isoforms | This is expected. The major isoforms are ~14, 17.2, 18.5, and 21.5 kDa. |
| Anomalous migration | MBP runs at a higher apparent molecular weight on SDS-PAGE. The 18.5 kDa isoform may appear at ~24-27 kDa.[8] | |
| Non-specific Bands | Primary antibody is not specific | Check the antibody datasheet for validation data. Run appropriate controls, such as lysates from knockout animals if available. |
| Secondary antibody cross-reactivity | Ensure the secondary antibody is specific for the host species of the primary antibody. |
Quantitative Data Summary
Recommended Antibody Dilutions (Starting Points)
| Antibody Type | Application | Recommended Dilution |
| Total MBP (Polyclonal) | Western Blot | 1:5,000 - 1:10,000 |
| Total MBP (Monoclonal) | Western Blot | 1:500 - 1:1,000 |
| Phospho-MBP (Site-specific) | Western Blot | 1:1,000 |
Note: Optimal dilutions should be determined experimentally by the end-user.
Common Phosphatase Inhibitor Cocktails
| Inhibitor | Target Phosphatase(s) | Typical Working Concentration |
| Sodium Fluoride | Serine/Threonine Phosphatases, Acid Phosphatases | 1-10 mM |
| Sodium Orthovanadate | Tyrosine Phosphatases, Alkaline Phosphatases | 1 mM |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10-20 mM |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1-5 mM |
Commercially available cocktails often contain a proprietary mix of these and other inhibitors.
Experimental Protocols
Detailed Protocol for Western Blotting of Phosphorylated MBP from Brain Tissue
1. Sample Preparation (Lysis)
-
Dissect brain tissue on ice and wash with ice-cold PBS.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with a freshly prepared protease and phosphatase inhibitor cocktail. A typical lysis buffer recipe is:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Add Fresh Before Use:
-
Protease Inhibitor Cocktail (e.g., cOmplete™ from Roche)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™ from Roche or a custom cocktail of 1 mM Na3VO4, 10 mM NaF, 20 mM β-glycerophosphate)
-
-
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA or Bradford assay.
-
Add 4X Laemmli sample buffer to the lysate, boil at 95-100°C for 5 minutes, and store at -80°C.
2. SDS-PAGE and Protein Transfer
-
Load 20-40 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. Ensure the membrane is pre-activated with methanol.
-
After transfer, briefly wash the membrane with deionized water and then stain with Ponceau S to visualize protein bands and confirm successful transfer.
-
Destain with TBST.
3. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MBP) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
5. Stripping and Re-probing for Total MBP (Optional)
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA/TBST for 1 hour.
-
Proceed with incubation with the total MBP primary antibody and follow the immunoblotting and detection steps as described above.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. MBP Polyclonal Antibody (PA5-78397) [thermofisher.com]
- 3. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 4. MBP Antibodies [antibodies-online.com]
- 5. Myelin Basic Protein (MBP) Antibody (200-901-D81) | Rockland [rockland.com]
- 6. cusabio.com [cusabio.com]
- 7. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
selecting the right buffer conditions for MBP kinase reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the right buffer conditions for Myelin Basic Protein (MBP) kinase reactions. Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a kinase reaction buffer for MBP phosphorylation?
A1: A typical kinase assay buffer for MBP phosphorylation is designed to maintain optimal pH and provide necessary cofactors for the kinase while ensuring protein stability. Key components include a buffering agent (e.g., MOPS, HEPES, Tris-HCl), a magnesium salt, a phosphatase inhibitor, a reducing agent, and ATP.[1][2][3][4]
Q2: What is the optimal pH for an MBP kinase reaction?
A2: The optimal pH for most kinase assays, including those with MBP as a substrate, is generally between 7.2 and 8.0.[1][3][5] It is crucial to maintain a stable pH as kinase activity can be highly sensitive to pH changes.
Q3: Why are divalent cations like Magnesium Chloride (MgCl₂) included in the buffer?
A3: Divalent cations, most commonly Mg²⁺, are essential cofactors for kinases.[6][7] Mg²⁺ binds to ATP, forming an Mg²⁺-ATP complex that is the actual substrate for the kinase. This complex properly orients the phosphate (B84403) groups of ATP for efficient transfer to the MBP substrate.[6] While other divalent cations like Mn²⁺ can sometimes substitute for Mg²⁺, their effects on kinase activity can vary.[6][8]
Q4: What is the recommended concentration of ATP in the reaction?
A4: The optimal ATP concentration is typically around the Michaelis constant (Km) of the kinase for ATP, which often falls in the range of 100 to 200 µM for many kinases. However, cellular ATP concentrations are in the millimolar range.[9][10] For inhibitor screening, using ATP concentrations near the Km can make the assay more sensitive to competitive inhibitors.[9][10] For some applications, it may be desirable to mimic physiological conditions with higher ATP concentrations.[11]
Q5: What is the role of reducing agents like DTT or β-mercaptoethanol?
A5: Reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol are included in the kinase buffer to prevent the oxidation of cysteine residues in the kinase, which can lead to loss of activity.[12][13] They maintain a reducing environment, mimicking the cytosol, and help preserve the enzyme's structure and function.[12] DTT is often preferred due to its stronger reducing power and lower volatility compared to β-mercaptoethanol.[13][14]
Q6: Why are phosphatase and protease inhibitors necessary?
A6: Phosphatase inhibitors, such as β-glycerolphosphate and sodium orthovanadate, are critical to prevent the dephosphorylation of the phosphorylated MBP product by any contaminating phosphatases in the enzyme preparation.[1][2] Protease inhibitors are important during the initial protein extraction to prevent degradation of the kinase and substrate.[15]
Troubleshooting Guide
High Background Signal
Q7: I am observing a high background signal in my kinase assay. What are the possible causes and solutions?
A7: High background can obscure the true signal from your kinase activity. The following table outlines common causes and suggested solutions.
| Possible Cause | Suggested Solution |
| Non-specific binding of antibody (in antibody-based detection) | Increase the concentration of the blocking agent or the blocking time. Add a detergent like Tween 20 to the blocking and antibody dilution buffers. Run a secondary antibody-only control.[15][16] |
| Contaminated reagents | Use fresh, high-quality reagents. Filter buffers if necessary.[17] |
| Enzyme concentration too high | Reduce the amount of kinase used in the assay. |
| Substrate degradation | Prepare fresh substrate solution for each experiment.[15] |
| Prolonged exposure (in radiometric or chemiluminescent assays) | Reduce the exposure time of the film or detector.[15][18] |
| Inefficient washing steps | Increase the number and/or duration of wash steps to more effectively remove unbound reagents.[15][16] |
Low or No Signal
Q8: My kinase reaction is showing very low or no signal. How can I troubleshoot this?
A8: A weak or absent signal can be due to a variety of factors, from inactive components to suboptimal reaction conditions.
| Possible Cause | Suggested Solution |
| Inactive kinase | Ensure the kinase is properly stored and handled to maintain activity. Avoid repeated freeze-thaw cycles.[2] Test the kinase with a known positive control substrate. |
| Inactive substrate (MBP) | Confirm the integrity and concentration of the MBP. Use a fresh aliquot. |
| Suboptimal ATP concentration | Titrate the ATP concentration to find the optimal level for your specific kinase. Ensure the ATP solution has not degraded. |
| Incorrect buffer composition or pH | Verify the pH and composition of your kinase buffer. Ensure all components are at the correct final concentrations. |
| Insufficient incubation time or temperature | Optimize the incubation time and temperature for your kinase. A typical incubation is 10-30 minutes at 30°C or room temperature.[1][2] |
| Presence of inhibitors | Ensure that your sample or reagents do not contain contaminating kinase inhibitors. EDTA, for example, can chelate Mg²⁺ and inhibit the reaction.[19] |
| Low protein loading (in gel-based assays) | Increase the amount of protein loaded onto the gel.[20] |
Experimental Protocols
Standard MBP Kinase Assay Protocol (Radiometric)
This protocol is a general guideline for a radiometric MBP kinase assay using [γ-³²P]ATP.
-
Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing the following components per reaction:
-
Initiate the Reaction: Add the diluted [γ-³²P]ATP (mixed with unlabeled ATP and MgCl₂) to the master mix to start the reaction.[1][2] A typical final concentration is 100-200 µM ATP with 1-10 µCi [γ-³²P]ATP and 10 mM MgCl₂.[4][22]
-
Incubate: Incubate the reaction at 30°C for 10-30 minutes.[2]
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[1][2]
-
Wash: Wash the P81 paper squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1][2] Perform a final wash with acetone (B3395972) to dry the paper.[1][2]
-
Quantify: Transfer the P81 paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[1][2]
Visualizations
MBP Kinase Assay Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divalent metal ions control activity and inhibition of protein kinases - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Divalent Metal Ions Mg2+ and Ca2+ Have Distinct Effects on Protein Kinase A Activity and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shop.carnabio.com [shop.carnabio.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agscientific.com [agscientific.com]
- 14. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 15. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. docs.abcam.com [docs.abcam.com]
- 20. sinobiological.com [sinobiological.com]
- 21. youtube.com [youtube.com]
- 22. In vitro kinase assay [protocols.io]
Technical Support Center: Myelin Basic Protein (MBP) Substrate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering lot-to-lot variability with Myelin Basic Protein (MBP) substrate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Myelin Basic Protein (MBP) and why is it used as a substrate in kinase assays?
Myelin Basic Protein (MBP) is a primary component of the myelin sheath that insulates nerve axons in the central nervous system.[1] It is an intrinsically disordered protein with numerous sites for phosphorylation, making it a versatile, generic substrate for a wide range of protein kinases in in vitro assays, including MAPK, PKA, PKC, and others.[2][3]
Q2: What causes lot-to-lot variability in MBP substrate?
Lot-to-lot variability in MBP substrate is a significant issue that can affect the reproducibility of experimental results.[4][5] The primary causes include:
-
Source of MBP: MBP can be purified from natural sources (e.g., bovine brain) or produced recombinantly (e.g., in E. coli).[6] Natural MBP has a high degree of post-translational modifications (PTMs) that can vary between preparations.[7][8] Recombinant MBP lacks most of these PTMs, which can lead to more consistent performance, but may not be a suitable substrate for all kinases.[6]
-
Post-Translational Modifications (PTMs): MBP undergoes extensive PTMs, including phosphorylation, methylation, deimination, and acetylation.[7][8] The type and extent of these modifications can differ significantly from lot to lot, altering the availability of phosphorylation sites and affecting kinase recognition and activity.
-
Purification Method: The protocol used to purify MBP can influence its purity and the profile of PTMs, contributing to variability between different batches.[6]
-
Protein Integrity: Partial degradation of the MBP protein during purification or storage can lead to the presence of fragments in a given lot, which may act as inhibitors or competing substrates in a kinase assay.
Q3: What are the consequences of MBP lot-to-lot variability in my experiments?
Inconsistent MBP substrate can lead to several experimental problems:
-
Altered Enzyme Kinetics: Lot-to-lot variations can change the apparent Michaelis constant (Km) and maximum velocity (Vmax) of your kinase reaction, leading to inaccurate measurements of enzyme activity.[9]
-
Inaccurate Inhibitor Potency: When screening for kinase inhibitors, changes in substrate quality can alter the calculated IC50 values, potentially leading to the misinterpretation of a compound's potency.
Q4: What is the difference between MBP isolated from natural sources and recombinant MBP?
MBP isolated from natural sources, such as bovine brain, contains a heterogeneous mixture of isoforms and post-translational modifications.[6][7] This heterogeneity can more closely mimic the physiological state but is a major source of lot-to-lot variability. Recombinant MBP, typically expressed in E. coli, is a single isoform and lacks the complex PTMs found in native MBP.[6] This results in a more homogenous and consistent product, which can be advantageous for standardizing kinase assays.[6] However, some kinases may require specific PTMs for optimal recognition, making recombinant MBP a less suitable substrate in those cases.
Troubleshooting Guide
Q1: My kinase activity has significantly decreased after switching to a new lot of MBP. What should I do?
This is a common issue stemming from lot-to-lot variability. Here’s a step-by-step approach to troubleshoot this problem:
-
Validate the New Lot: Before using a new lot of MBP in your main experiments, it is crucial to perform a validation assay. Compare the new lot side-by-side with the old lot using a standard kinase reaction.
-
Check the Certificate of Analysis (CoA): Review the CoA for both the old and new lots.[10] Look for any reported differences in purity, concentration, or other quality control parameters.
-
Perform a Substrate Titration: The optimal concentration of MBP may differ between lots. Perform a substrate titration experiment to determine the optimal concentration for the new lot.
-
Assess Enzyme Kinetics: Determine the Km and Vmax for your kinase with the new lot of MBP. A significant change in these parameters compared to the old lot indicates a difference in the substrate's properties.
Q2: I am observing high background noise in my kinase assay with a new batch of MBP. What could be the cause?
High background can be caused by several factors related to the new MBP lot:
-
Contaminating Kinases or Phosphatases: The new lot of MBP may be contaminated with other kinases or phosphatases from the purification process.
-
Pre-existing Phosphorylation: The MBP may already be partially phosphorylated, leading to a high background signal in assays that detect phosphorylation.
-
Substrate Degradation: Degraded MBP fragments might interfere with the assay.
To address this, consider running a "no enzyme" control with the new MBP lot to check for background signal. If the background is high, you may need to source a higher purity MBP or switch to a recombinant version.
Q3: My IC50 values for a known kinase inhibitor are inconsistent between different lots of MBP. Why is this happening and how can I fix it?
Inconsistent IC50 values are often a direct consequence of MBP lot-to-lot variability. The affinity of the kinase for the substrate (Km) can change between lots. If the new lot has a higher affinity (lower Km), a competitive inhibitor will appear less potent (higher IC50).
To mitigate this, it is essential to validate each new lot of MBP by running a full dose-response curve with a reference inhibitor and comparing the IC50 values to those obtained with the previous lot. Establishing acceptance criteria for this comparison is a key part of maintaining assay consistency.
Data Presentation: MBP Lot Validation
When validating a new lot of MBP, it is crucial to compare its performance against a previously validated or "gold standard" lot. The following table summarizes the key quantitative parameters to assess.
| Parameter | Description | Acceptance Criteria | Lot A (Reference) | Lot B (New) |
| Purity | Percentage of intact MBP determined by SDS-PAGE or HPLC. | ≥95% | 98% | 96% |
| Concentration | Protein concentration verified by a reliable method (e.g., BCA assay). | Within 10% of stated concentration. | 5.1 mg/mL | 4.9 mg/mL |
| Vmax | Maximum reaction velocity of the kinase with the MBP substrate. | Within 20% of the reference lot. | 1250 pmol/min/mg | 1150 pmol/min/mg |
| Km | Michaelis constant, representing the substrate concentration at half Vmax. | Within 25% of the reference lot. | 15 µM | 19 µM |
| IC50 (Reference Inhibitor) | Potency of a standard inhibitor in the kinase assay. | Within 2-fold of the reference lot. | 50 nM | 75 nM |
Experimental Protocols
Protocol for Validating a New Lot of MBP Substrate
This protocol outlines a side-by-side comparison of a new lot of MBP with a reference lot to ensure consistent kinase assay performance.
1. Materials and Reagents:
-
Kinase of interest
-
Reference lot of MBP substrate
-
New lot of MBP substrate
-
Kinase reaction buffer
-
ATP (at a concentration near the Km for your kinase)
-
Reference kinase inhibitor
-
Detection reagents (e.g., [γ-³²P]ATP, phosphospecific antibody, or a commercial kinase assay kit)
-
96-well plates
-
Standard laboratory equipment (pipettes, incubator, plate reader, etc.)
2. Experimental Procedure:
-
Step 1: Reagent Preparation
-
Prepare stock solutions of the reference and new MBP lots at the same concentration in the kinase reaction buffer.
-
Prepare serial dilutions of the reference inhibitor.
-
Prepare a master mix of the kinase in the reaction buffer.
-
-
Step 2: Kinase Activity Assay
-
In a 96-well plate, set up reactions containing the kinase, reaction buffer, and varying concentrations of either the reference or new MBP lot.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for a fixed period within the linear range of the assay.
-
Stop the reaction and measure the kinase activity using your chosen detection method.
-
-
Step 3: Inhibitor Dose-Response Assay
-
Set up kinase reactions with a fixed, optimal concentration of the reference or new MBP lot.
-
Add serial dilutions of the reference inhibitor to the wells.
-
Initiate the reaction with ATP and incubate as before.
-
Measure the kinase activity and plot the results to determine the IC50 value for each MBP lot.
-
3. Data Analysis:
-
From the kinase activity assay, determine the Vmax and Km for each MBP lot using non-linear regression analysis of the substrate titration curves.
-
From the inhibitor dose-response assay, calculate the IC50 value for the reference inhibitor with each MBP lot.
-
Compare the results for the new lot against the acceptance criteria established for your assay (see the data presentation table above).
Visualizations
Caption: MAPK signaling cascade leading to MBP phosphorylation.
Caption: Workflow for validating a new lot of MBP substrate.
Caption: Troubleshooting flowchart for inconsistent kinase activity.
References
- 1. Enzyme immunoassay for myelin basic protein in cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variance in Immunoassays-Causes, Consequences, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myelin basic protein undergoes a broader range of modifications in mammals than in lower vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple sclerosis: an important role for post-translational modifications of myelin basic protein in pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
Technical Support Center: Phosphatase Activity Interference in Myelin Basic Protein (MBP) Kinase Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate issues arising from phosphatase interference in Myelin Basic Protein (MBP) kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is phosphatase interference in a kinase assay?
A1: Phosphatase interference occurs when phosphatases, enzymes that remove phosphate (B84403) groups from molecules, are present as contaminants in a kinase assay. While the kinase is adding phosphate groups to the substrate (e.g., MBP), these phosphatases are simultaneously removing them. This leads to an underestimation of the true kinase activity, as the net phosphorylation level is reduced. This is a critical issue, particularly when using cell or tissue extracts, which contain endogenous phosphatases.[1][2][3]
Q2: Why is Myelin Basic Protein (MBP) a common substrate, and how is it affected by phosphatases?
A2: Myelin Basic Protein (MBP) is widely used as a generic substrate for many protein kinases because it has multiple phosphorylation sites and is readily phosphorylated by a variety of kinases, including MAPKs, PKA, and PKC.[4][5][6][7] Because MBP is a general substrate for phosphorylation, it is also a general substrate for dephosphorylation by protein phosphatases. This makes assays using MBP highly susceptible to phosphatase interference.
Q3: How can I determine if my kinase assay is being affected by contaminating phosphatase activity?
A3: Signs of phosphatase interference include lower-than-expected kinase activity, high variability between replicates, and non-linear reaction kinetics. A definitive way to check for this is to run your assay with and without a broad-spectrum phosphatase inhibitor cocktail. If the signal significantly increases with the addition of inhibitors, it indicates the presence of contaminating phosphatase activity.
Q4: What are the primary sources of contaminating phosphatases in an MBP kinase assay?
A4: The most common source is the sample itself, especially when using crude or partially purified cell lysates or tissue extracts, which are rich in endogenous phosphatases.[8] Recombinant enzyme preparations can also sometimes contain co-purified phosphatases from the expression system.
Q5: Is it sufficient to use a standard kinase assay buffer to prevent phosphatase activity?
A5: Not always. While many commercial and published recipes for kinase assay buffers include some general phosphatase inhibitors like sodium orthovanadate (for tyrosine phosphatases) and β-glycerol phosphate (a general serine/threonine phosphatase inhibitor), these may not be sufficient to inhibit all types of phosphatases present in your sample.[4][5] For robust results, especially with complex samples, adding a broad-spectrum phosphatase inhibitor cocktail is highly recommended.[2][9][10]
Visualizing the Interference Pathway
The following diagram illustrates the core conflict between kinase and phosphatase enzymes in an assay.
References
- 1. Kinases and Phosphatases Inhibitors | Life Science Research | Merck [merckmillipore.com]
- 2. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using protein kinase and protein phosphatase inhibitors to dissect protein phosphorylation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Phosphatase Inhibitor Cocktail [sigmaaldrich.com]
Validation & Comparative
Validating MAPK Activation: A Comparative Guide to Myelin Basic Protein (MBP) Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and stress response.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, including cancer, making its activity a key area of investigation in both basic research and drug development.[4][5] Accurate validation of MAPK activation is therefore paramount. This guide provides a comprehensive comparison of the use of myelin basic protein (MBP) phosphorylation assays for this purpose against other common techniques, supported by experimental data and detailed protocols.
Overview of MAPK Activation Validation Methods
Validation of MAPK activation typically involves demonstrating the phosphorylation of MAPK itself (e.g., ERK1/2) or its downstream substrates. The most common methods include:
-
MBP Phosphorylation Assays: These are functional assays that measure the kinase activity of activated MAPK (typically ERK1/2) by its ability to phosphorylate a generic substrate, myelin basic protein (MBP).[6][7] These can be performed as in-vitro kinase assays or in-gel kinase assays.
-
Western Blotting: This immunological method uses antibodies specific to the phosphorylated forms of MAPK (e.g., anti-phospho-ERK1/2) to detect the activated kinase in cell lysates.[8][9]
-
High-Throughput Screening (HTS) Assays: A variety of formats, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays (e.g., ADP-Glo™), have been developed for screening large numbers of samples.[1][10]
Comparative Analysis of MAPK Activation Assays
The choice of assay depends on the specific research question, available resources, and desired throughput. Below is a comparative summary of the key performance characteristics of each method.
| Parameter | MBP Phosphorylation Assay (In-vitro, Radioactive) | MBP Phosphorylation Assay (In-Gel) | Western Blot (Phospho-Specific Antibody) | High-Throughput Screening (HTS) Assays |
| Principle | Measures the transfer of radioactive phosphate (B84403) (³²P) from ATP to MBP by activated MAPK.[2] | MAPK activity is detected by the phosphorylation of MBP copolymerized within a polyacrylamide gel.[4][11] | Immunodetection of phosphorylated MAPK using specific antibodies.[8] | Various principles including fluorescence, luminescence, and energy transfer to measure kinase activity or inhibitor binding.[1] |
| Primary Readout | Radioactivity incorporated into MBP (quantified by autoradiography or scintillation counting).[2] | Autoradiographic signal at the molecular weight of the kinase.[11] | Chemiluminescent or fluorescent signal from the antibody.[8] | Light intensity, polarization, or ratio.[1] |
| Sensitivity | High, considered a 'gold standard' for direct kinase activity measurement.[2] | Can be very sensitive, but the linear range can be narrow.[3] | High sensitivity, but can show discrepancies with other methods in quantification.[7][12] | Generally high, with Z'-factors often > 0.5, indicating robust assays.[13] |
| Specificity | Can be ambiguous if the sample contains multiple kinases that can phosphorylate MBP.[14][15] | Can distinguish kinases by molecular weight, but still relies on a generic substrate.[3] | Highly specific to the phosphorylated epitope of the target MAPK.[9][15] | Specificity depends on the assay design (e.g., specific substrate, antibody). |
| Throughput | Low to medium; can be adapted to 96-well formats but is often laborious.[13] | Low, as it is a gel-based method.[3] | Medium; can be run in multi-well formats but is still relatively manual. | Very high, suitable for 384- and 1536-well formats.[1] |
| Quantitative | Yes, provides a direct measure of kinase activity.[2] | Semi-quantitative, as renaturation of the kinase in the gel may not be complete.[3] | Semi-quantitative; signal intensity can be measured but may not directly correlate with kinase activity.[12][16] | Yes, provides quantitative data on kinase activity or inhibition. |
| Cost | Moderate; major costs are radioactive ATP and disposal. | Moderate; involves radioactivity and gel electrophoresis reagents. | Moderate to high, depending on the cost of primary antibodies. | Moderate to high, depending on proprietary reagents and instrumentation.[1] |
| Advantages | Direct measurement of enzymatic activity. | Identifies active kinases by their molecular weight. | High specificity; does not require radioactive materials. | Amenable to automation and large-scale screening. |
| Disadvantages | Use of radioactivity poses safety and disposal challenges; not suitable for HTS.[2] | Laborious, time-consuming, and not all kinases can be renatured.[3] | Indirect measure of activity; antibody performance can be variable.[7][12] | Susceptible to interference from library compounds; may require specific labeled substrates.[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The canonical MAPK/ERK signaling cascade.
Caption: Workflow for an in-vitro MBP phosphorylation assay.
Experimental Protocols
In-Vitro Radioactive Kinase Assay for MAPK Activity using MBP
This protocol is adapted from established methods for measuring ERK kinase activity.[2]
Materials:
-
Purified active MAPK (e.g., ERK2) or cell lysate containing activated MAPK.
-
Myelin Basic Protein (MBP) solution (1 mg/mL).
-
5x Kinase Reaction Buffer (e.g., 125 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 10 mM DTT).
-
[γ-³²P]ATP (10 μCi/μL).
-
Non-radioactive ATP (10 mM).
-
4x SDS-PAGE sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Phosphorimager or X-ray film and cassette.
Procedure:
-
Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing:
-
6 µL 5x Kinase Assay Buffer
-
1 µL MBP (1 mg/mL)
-
x µL H₂O (to a final volume of 30 µL)
-
1 µL [γ-³²P]ATP
-
0.5 µL 500 µM non-radioactive ATP
-
-
Initiate the Reaction: Add the purified active MAPK or cell lysate to the reaction mix. The amount of kinase should be optimized in preliminary experiments.[2]
-
Incubation: Incubate the reaction tubes at 30°C for 30 minutes.[2]
-
Stop the Reaction: Terminate the reaction by adding 10 µL of 4x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.[2]
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins.
-
Detection: Dry the gel and expose it to a phosphorimager screen or X-ray film.[2]
-
Quantification: Quantify the amount of radioactivity incorporated into the MBP band.
In-Gel Kinase Assay for MAPK Activity using MBP
This protocol is based on methods for detecting kinase activity after SDS-PAGE.[4][11]
Materials:
-
Cell lysates containing activated MAPK.
-
Acrylamide/bis-acrylamide solution.
-
Resolving and stacking gel buffers.
-
Myelin Basic Protein (MBP) solution (e.g., 5 mg/mL).
-
SDS-PAGE apparatus.
-
SDS Removal Buffer (e.g., 20% isopropanol (B130326) in 50 mM Tris-HCl pH 8.0).
-
Renaturation Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM β-mercaptoethanol).
-
Kinase Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT).
-
[γ-³²P]ATP (10 μCi/μL).
-
Gel Wash Solution (e.g., 5% trichloroacetic acid, 1% sodium pyrophosphate).
Procedure:
-
Prepare the Gel: Prepare a resolving SDS-polyacrylamide gel containing MBP at a final concentration of 0.25-0.5 mg/mL.[4]
-
Electrophoresis: Load the cell lysates onto the gel and perform electrophoresis.
-
SDS Removal: After electrophoresis, wash the gel three times for 30 minutes each with SDS Removal Buffer to remove the SDS.
-
Renaturation: Incubate the gel in Renaturation Buffer overnight at 4°C with gentle agitation to allow the kinases to refold.
-
Kinase Reaction:
-
Equilibrate the gel in Kinase Reaction Buffer for 30 minutes at room temperature.
-
Incubate the gel in fresh Kinase Reaction Buffer containing [γ-³²P]ATP for 1-2 hours at room temperature.[4]
-
-
Wash: Wash the gel extensively with Gel Wash Solution to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the gel and perform autoradiography to visualize the bands corresponding to active kinases.[4]
Conclusion
The validation of MAPK activation is a critical step in many areas of biomedical research. While MBP phosphorylation assays provide a direct measure of kinase activity, they have limitations in terms of specificity and throughput, and involve the use of hazardous radioactive materials.[2][3] Western blotting with phospho-specific antibodies offers a highly specific and non-radioactive alternative, though the results may not always directly correlate with enzymatic activity.[12][16] For large-scale studies, high-throughput screening assays provide a robust and automated solution. The choice of method should be carefully considered based on the specific experimental goals, with an understanding of the advantages and disadvantages of each approach.
References
- 1. genepath.med.harvard.edu [genepath.med.harvard.edu]
- 2. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput In Vitro Identification of Direct MAPK/Erk Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Erk phosphorylation suggests a mixed strategy for measuring phospho-form distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing Kinase Activity in Plants with In-Gel Kinase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
- 13. labcorp.com [labcorp.com]
- 14. Analysis of MAPK Activities Using MAPK-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 15. thermofisher.com [thermofisher.com]
- 16. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Myelin Basic Protein (MBP) vs. Elk-1 as Substrates for Extracellular Signal-Regulated Kinase (ERK)
For Researchers, Scientists, and Drug Development Professionals
Extracellular signal-regulated kinases (ERKs), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, phosphorylate a wide array of substrates to regulate diverse cellular processes. The choice of substrate in in vitro kinase assays is critical for obtaining reliable and physiologically relevant data. This guide provides an objective comparison of two commonly used ERK substrates: Myelin Basic Protein (MBP), a generic and widely used substrate, and Elk-1 (ETS-like transcription factor 1), a physiologically relevant nuclear target of ERK.
Performance Comparison: MBP vs. Elk-1
Myelin Basic Protein (MBP) is a readily available and robust substrate for ERK, making it a popular choice for routine kinase assays and high-throughput screening of inhibitors. Its primary advantage lies in its simplicity as a substrate, often yielding strong and easily detectable phosphorylation signals.
Elk-1, on the other hand, represents a more physiologically authentic substrate. As a key transcription factor downstream of the ERK signaling cascade, its phosphorylation by ERK is a critical event in the regulation of immediate-early gene expression.[1] The interaction between ERK and Elk-1 is multifaceted, involving not only the catalytic phosphorylation event but also specific docking interactions that enhance binding affinity and specificity.[2]
Quantitative Data
| Parameter | Myelin Basic Protein (MBP) | Elk-1 | Notes |
| Substrate Type | Generic, in vitro substrate | Physiological, nuclear transcription factor | Elk-1 provides more biologically relevant context. |
| Binding Affinity (K D ) | Data not readily available | 0.25 µM (with unphosphorylated ERK2)[2] | The K D for Elk-1 with activated ERK2 increases significantly, suggesting a dynamic interaction.[2] |
| Phosphorylation Sites | Multiple serine/threonine-proline motifs | At least 8 serine/threonine-proline motifs[4][5][6] | Elk-1 phosphorylation is a complex, multi-site process with functional consequences for each site.[4] |
| Phosphorylation Kinetics | Generally considered efficient | Sites are phosphorylated at markedly different rates (fast, intermediate, and slow)[4][6] | The differential phosphorylation of Elk-1 sites allows for a tunable transcriptional response.[4] |
| Assay Throughput | High | Lower | MBP is more suitable for high-throughput screening.[1] |
Signaling Pathways and Experimental Workflows
To understand the context in which MBP and Elk-1 are utilized as ERK substrates, it is essential to visualize the upstream signaling pathway and the general workflow of an in vitro kinase assay.
ERK Signaling Pathway to Elk-1
The ERK/MAPK pathway is a highly conserved signaling cascade that relays signals from the cell surface to the nucleus. Upon stimulation by growth factors, a phosphorylation cascade activates ERK, which then translocates to the nucleus to phosphorylate and activate transcription factors like Elk-1.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opposing effects of Elk-1 multisite phosphorylation shape its response to ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK activation induces phosphorylation of Elk-1 at multiple S/T-P motifs to high stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Specificity of MAPK Inhibitors Using Myelin Basic Protein (MBP) Phosphorylation Assay
For researchers in cellular biology and drug discovery, dissecting the intricate web of signal transduction is paramount. The Mitogen-Activated Protein Kinase (MAPK) pathways, central to cellular processes like proliferation, differentiation, and stress responses, are frequent targets of investigation. Small molecule inhibitors targeting specific kinases within these pathways are invaluable tools. However, their utility is directly tied to their specificity. This guide provides a comparative analysis of commonly used MAPK inhibitors, focusing on their specificity as determined by the in vitro Myelin Basic Protein (MBP) phosphorylation assay.
Myelin Basic Protein, a promiscuous substrate for many serine/threonine kinases, serves as a generic substrate to measure the catalytic activity of MAPKs, including ERK, p38, and JNK. By quantifying the transfer of radiolabeled phosphate (B84403) from ATP to MBP, the inhibitory potential and specificity of various compounds can be assessed.
Comparative Analysis of MAPK Inhibitor Specificity
The following table summarizes the inhibitory concentrations (IC50) of widely used MAPK inhibitors against their primary targets. It is important to note that these values are compiled from various sources and experimental conditions may differ, potentially affecting direct comparability. For instance, variations in ATP concentration can significantly influence IC50 values for ATP-competitive inhibitors.
| Inhibitor | Primary Target(s) | Pathway Targeted | Reported IC50 (MBP Assay) | Key Off-Target Effects Noted in Kinase Assays |
| U0126 | MEK1, MEK2 | ERK | ~72 nM (MEK1), ~58 nM (MEK2) | Can inhibit other kinases at higher concentrations. May affect cellular calcium entry and activate AMPK independent of MEK inhibition.[1] |
| PD98059 | MEK1 | ERK | ~2-7 µM (MEK1) | Less potent than U0126. Can also activate AMPK.[1] |
| SB203580 | p38α, p38β | p38 | ~50-100 nM (p38α) | Inhibits other kinases such as CK1, RIP2, and GAK with similar or greater potency.[2][3] |
| SP600125 | JNK1, JNK2, JNK3 | JNK | ~40 nM (JNK1/2), ~90 nM (JNK3) | Exhibits inhibitory activity against a range of other kinases, with some being inhibited at similar or greater potency than JNK.[4][5] It has also been reported to inhibit phosphatidylinositol 3-kinase (PI3K).[6] |
Note on Data Interpretation: The IC50 values presented are indicative of the inhibitors' potency against their intended targets in a biochemical context using MBP as a substrate. However, cellular potency and specificity can be influenced by factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Therefore, data from in vitro kinase assays should be complemented with cell-based assays for a comprehensive understanding of an inhibitor's biological activity.
Experimental Protocols
Myelin Basic Protein (MBP) Phosphorylation Assay (Radioactive)
This protocol outlines a standard in vitro kinase assay to determine the inhibitory activity of compounds against MAPK family members using [γ-³²P]ATP and MBP.
Materials:
-
Active MAPK enzyme (e.g., ERK2, p38α, JNK1)
-
Myelin Basic Protein (MBP)
-
MAPK inhibitor of interest
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
75 mM Phosphoric Acid
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the kinase assay buffer, the active MAPK enzyme at the desired concentration, and the MAPK inhibitor at various concentrations (or vehicle control).
-
Add Substrate: Add MBP to the reaction mix to a final concentration of approximately 0.2-0.5 mg/mL.
-
Pre-incubation: Gently mix and pre-incubate the reaction mixture at 30°C for 10 minutes to allow the inhibitor to bind to the kinase.
-
Initiate Phosphorylation: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP (final concentration typically 50-100 µM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.
-
Spotting: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the papers three times with gentle agitation for 5-10 minutes each in fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Acetone Wash: Perform a final wash with acetone for 2 minutes to dehydrate the paper.
-
Drying: Allow the P81 papers to air dry completely.
-
Scintillation Counting: Place the dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the kinase activity at each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizing MAPK Signaling and Experimental Workflow
To better understand the context of these inhibitors and the experimental procedure, the following diagrams have been generated.
References
- 1. PD98059 and U0126 activate AMP-activated protein kinase by increasing the cellular AMP:ATP ratio and not via inhibition of the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. JNK, p38, ERK, and SGK1 Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Cross-Reactivity of Anti-Phospho-MBP Antibodies
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount for generating reliable and reproducible data. This is particularly critical when working with phospho-specific antibodies, such as those targeting phosphorylated Myelin Basic Protein (MBP), a key player in the integrity of the myelin sheath and implicated in neurological diseases.
This guide provides a comprehensive overview of the experimental approaches required to validate the specificity and assess the cross-reactivity of anti-phospho-MBP antibodies. By implementing these rigorous validation strategies, researchers can ensure the accuracy of their findings and make informed decisions in their scientific endeavors.
Understanding the Challenge: The Nuance of Phospho-Specificity
Anti-phospho-specific antibodies are designed to recognize a protein only when it is phosphorylated at a specific amino acid residue. However, the potential for cross-reactivity with other phosphorylated proteins or even the non-phosphorylated form of the target protein is a significant concern. This off-target binding can lead to false-positive results and misinterpretation of experimental data. Therefore, a thorough validation of every new lot of a phospho-specific antibody is not just recommended; it is essential for good scientific practice.
Key Experimental Approaches for Antibody Validation
A multi-pronged approach is the most effective strategy for validating the specificity of anti-phospho-MBP antibodies. This typically involves a combination of in vitro and cell-based assays.
Table 1: Key Experimental Techniques for Anti-Phospho-MBP Antibody Validation
| Experiment | Purpose | Key Considerations |
| Western Blotting | To verify the antibody's ability to detect a protein of the correct molecular weight and to confirm its phospho-specificity. | Include positive and negative controls (e.g., cell lysates with and without stimulation of the signaling pathway). Perform phosphatase treatment to confirm the signal is phosphorylation-dependent. |
| Phosphatase Treatment | To confirm that the antibody specifically recognizes the phosphorylated form of MBP. | Treatment of protein lysates or membranes with a phosphatase should abolish the signal from a phospho-specific antibody. |
| Peptide Competition/Inhibition ELISA | To determine the specificity of the antibody for the target phosphopeptide sequence. | Pre-incubation of the antibody with the immunizing phosphopeptide should block its binding to the target protein, while the non-phosphopeptide should not. |
| Kinase Assay | To demonstrate that the antibody recognizes its target only after phosphorylation by a specific kinase. | In vitro phosphorylation of recombinant MBP with a relevant kinase (e.g., MAPK) should generate a signal with the phospho-specific antibody. |
| Peptide Array | To screen for potential off-target binding to a large number of different phosphopeptides. | Provides a broad assessment of antibody specificity and can identify potential cross-reacting proteins. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | To identify the protein(s) that the antibody binds to in a complex mixture. | A highly specific method to confirm the on-target binding and identify any off-target interactions. |
Experimental Protocols
Western Blotting for Phospho-MBP Detection
This protocol outlines the general steps for performing a Western blot to detect phosphorylated MBP.
Materials:
-
Cell lysates (e.g., from stimulated and unstimulated primary oligodendrocytes or a relevant cell line)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary anti-phospho-MBP antibody
-
Primary anti-total MBP antibody (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Phosphatase inhibitors
Procedure:
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-MBP antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 6.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total MBP antibody to confirm equal loading.
Phosphatase Treatment for Specificity Confirmation
This protocol is crucial for demonstrating the phospho-specificity of the antibody.
Materials:
-
Protein lysate containing phosphorylated MBP
-
Alkaline Phosphatase (e.g., Calf Intestinal Phosphatase - CIP) or Lambda Protein Phosphatase (LPP)
-
Phosphatase buffer
-
SDS-PAGE sample buffer
Procedure:
-
Sample Preparation: Aliquot two identical samples of your protein lysate.
-
Phosphatase Reaction: To one sample, add the appropriate phosphatase and its corresponding buffer. To the other sample (control), add only the buffer.
-
Incubation: Incubate both samples at the recommended temperature and time for the phosphatase (e.g., 37°C for 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Western Blot Analysis: Analyze both the treated and untreated samples by Western blotting as described above. A phospho-specific antibody should show a strong signal in the untreated sample and a significantly reduced or absent signal in the phosphatase-treated sample.
Peptide Competition ELISA
This assay confirms that the antibody recognizes the specific phosphorylated epitope.
Materials:
-
ELISA plates coated with recombinant MBP
-
Anti-phospho-MBP antibody
-
Phosphopeptide corresponding to the immunogen sequence
-
Non-phosphopeptide of the same sequence
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
Procedure:
-
Plate Coating and Blocking: Coat ELISA plate wells with recombinant MBP and block with blocking buffer.
-
Antibody Pre-incubation: In separate tubes, pre-incubate the anti-phospho-MBP antibody with:
-
Buffer alone (no peptide)
-
A high concentration of the phosphopeptide
-
A high concentration of the non-phosphopeptide
-
-
Incubation: Add the pre-incubated antibody solutions to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells thoroughly with wash buffer.
-
Secondary Antibody and Detection: Add the HRP-conjugated secondary antibody, followed by TMB substrate. Stop the reaction and read the absorbance at 450 nm.
-
Analysis: The signal should be significantly reduced in the wells where the antibody was pre-incubated with the phosphopeptide, while the non-phosphopeptide should have little to no effect on the signal.
Visualizing the Signaling Context
Understanding the signaling pathways that lead to MBP phosphorylation is crucial for designing experiments and interpreting results. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of MBP phosphorylation.
Caption: MAPK signaling pathway leading to MBP phosphorylation.
This diagram illustrates a simplified cascade where extracellular signals activate a series of kinases, culminating in the phosphorylation of MBP by ERK/MAPK. This phosphorylation event is crucial for the proper compaction and stability of the myelin sheath. Phosphatases act to reverse this process, highlighting the dynamic regulation of MBP phosphorylation.
Experimental Workflow for Antibody Validation
A logical workflow is essential for systematically validating an anti-phospho-MBP antibody.
Caption: A stepwise workflow for validating anti-phospho-MBP antibodies.
This workflow provides a clear path for researchers to follow, starting with basic validation steps and progressing to more advanced techniques if required. Following such a structured approach will ensure that only highly specific and reliable antibodies are used in subsequent experiments.
Conclusion
The validation of anti-phospho-MBP antibodies is a critical, yet often overlooked, aspect of research in neuroscience and related fields. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently assess the specificity and potential cross-reactivity of their antibodies. This diligence not only enhances the quality and reliability of their own data but also contributes to the overall reproducibility of scientific findings. Investing time in thorough antibody validation is an investment in the integrity of your research.
Synthetic MBP Peptide vs. Full-Length Protein: A Comparative Guide for Substrate Selection
For Researchers, Scientists, and Drug Development Professionals
Choosing the appropriate substrate is a critical decision in the design of robust and reliable enzymatic assays. Myelin Basic Protein (MBP), a well-known substrate for a variety of kinases and proteases, is commercially available in two principal forms: as a full-length protein and as shorter, synthetic peptides derived from its sequence. This guide provides an objective comparison of these two substrate formats, supported by experimental data, to aid researchers in selecting the optimal substrate for their specific applications.
At a Glance: Key Differences
| Feature | Synthetic MBP Peptide | Full-Length MBP Protein |
| Specificity | High; targets a specific phosphorylation or cleavage site. | Lower; contains multiple potential sites for modification. |
| Assay Background | Generally lower, especially in complex biological samples. | Can be higher due to non-specific interactions and modifications. |
| Physiological Relevance | Represents a specific recognition motif. | Mimics the natural, folded protein context. |
| Consistency | High lot-to-lot consistency and purity. | Potential for batch-to-batch variability and post-translational modifications. |
| Handling | Typically high solubility and stability in aqueous buffers. | Can be less soluble and more prone to aggregation. |
| Cost-Effectiveness | Generally more cost-effective for targeted assays. | Can be more expensive to produce or purchase in high purity. |
Quantitative Performance Comparison
Direct, side-by-side kinetic comparisons of synthetic MBP peptides and the full-length MBP protein in single studies are not extensively available in peer-reviewed literature. However, by compiling data from various sources, we can infer performance characteristics. The following tables summarize available kinetic data for key enzyme classes.
Disclaimer: The following data is aggregated from multiple studies and commercial sources. Experimental conditions may vary, and therefore, direct comparison of absolute values should be made with caution.
Kinase Activity: Extracellular Signal-Regulated Kinase 2 (ERK2)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| Synthetic MBP Peptide | Lower (Higher Affinity) | Engineered for high turnover | Can be higher than full-length protein | Optimized synthetic peptides can exhibit up to 4-fold higher catalytic efficiency than an MBP-derived peptide.[1] |
| Full-Length MBP Protein | Higher (Lower Affinity) | Generally lower | Lower than optimized peptides | Serves as a classic substrate, but may have lower catalytic efficiency. The slow off-rate for MBP can result in a KD value that is only 1/10th of its Km. |
Kinase Activity: Protein Kinase C (PKC)
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Source |
| MBP (104-118) Peptide | 2.2 - 4.1 | 1.4 - 2.3 | 0.56 - 0.64 | [2] |
| Full-Length MBP Protein | Data not directly comparable | Data not directly comparable | Data not directly comparable | Full-length MBP is a well-established generic substrate for PKC. |
Protease Susceptibility
Quantitative data directly comparing the cleavage efficiency of proteases on synthetic MBP peptides versus the full-length protein is limited. However, qualitative observations can be made:
-
Specificity: Synthetic peptides designed with a specific cleavage site offer a highly specific substrate for a particular protease.
-
Accessibility: Cleavage sites within the full-length MBP may be less accessible due to the protein's tertiary structure, potentially leading to lower cleavage efficiency compared to an unstructured peptide. Conversely, the native conformation can be a prerequisite for recognition by some proteases.
-
Multiple Cleavage Sites: Full-length MBP has multiple potential cleavage sites for various proteases, which can complicate the interpretation of results in assays aiming to measure the activity of a specific protease.
Experimental Methodologies
In Vitro Kinase Assay Using Radiolabeled ATP
This protocol is a generalized procedure for measuring the activity of a kinase, such as ERK or PKC, using either a synthetic MBP peptide or full-length MBP protein as a substrate.
Materials:
-
Purified active kinase
-
Synthetic MBP peptide or full-length MBP protein
-
[γ-32P]ATP
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM DTT)
-
ATP solution (unlabeled)
-
Deionized water
-
5x SDS-PAGE Laemmli sample buffer
-
SDS-PAGE gels
-
Phosphorimager or scintillation counter
-
P81 phosphocellulose paper (for peptide substrates)
-
Phosphoric acid (for washing)
Procedure:
-
Prepare the Reaction Mixture: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine:
-
6 µL of 5x Kinase Reaction Buffer
-
Substrate:
-
For full-length MBP: 1-5 µg
-
For synthetic MBP peptide: 10-50 µM
-
-
Purified kinase (e.g., 50-100 ng)
-
Deionized water to a final volume of 25 µL.
-
-
Initiate the Kinase Reaction: Add 5 µL of ATP mix (containing unlabeled ATP and 1-10 µCi [γ-32P]ATP) to each reaction tube. The final ATP concentration should be at or near the Km for the kinase, if known.
-
Incubation: Incubate the reactions at 30°C for 10-30 minutes. Ensure the reaction time is within the linear range of substrate phosphorylation.
-
Terminate the Reaction:
-
For Full-Length MBP: Add 7.5 µL of 5x Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
For Synthetic MBP Peptide: Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
-
Detection and Quantification:
-
For Full-Length MBP: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Quantify the incorporated radioactivity using a phosphorimager.
-
For Synthetic MBP Peptide: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. Measure the radioactivity of the peptide bound to the paper using a scintillation counter.
-
Protease Cleavage Assay
This is a general protocol to assess the activity of a protease against either full-length MBP or a synthetic MBP peptide.
Materials:
-
Purified protease
-
Full-length MBP protein or synthetic MBP peptide substrate
-
Assay Buffer (protease-specific, e.g., Tris-HCl, pH 8.0)
-
5x SDS-PAGE Laemmli sample buffer (for full-length protein)
-
Trichloroacetic acid (TCA) (for peptide substrate)
-
Spectrophotometer or HPLC system
Procedure for Full-Length MBP:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Full-length MBP (1-2 mg/mL final concentration)
-
Purified protease (concentration to be optimized)
-
Assay Buffer to the final desired volume.
-
-
Incubation: Incubate at the optimal temperature for the protease (e.g., 37°C). Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: Stop the reaction in each aliquot by adding 5x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE to visualize the disappearance of the full-length MBP band and the appearance of cleavage fragments. Densitometry can be used for semi-quantitative analysis.
Procedure for Synthetic MBP Peptide:
-
Reaction Setup: In a suitable reaction vessel, combine the synthetic MBP peptide and the protease in the appropriate assay buffer.
-
Incubation: Incubate at the optimal temperature.
-
Termination and Detection: The method for termination and detection will depend on the nature of the peptide.
-
Spectrophotometric: If the peptide contains a chromogenic or fluorogenic reporter group, the reaction can be monitored continuously in a plate reader.
-
TCA Precipitation: For unlabeled peptides, the reaction can be stopped by adding TCA. After centrifugation to pellet any undigested protein (if present), the supernatant containing the cleaved peptide fragments can be analyzed. The increase in soluble peptides can be quantified by measuring absorbance at 280 nm.
-
HPLC: The reaction can be stopped at different time points, and the products can be separated and quantified by reverse-phase HPLC.
-
Visualizing the Context: Signaling and Experimental Workflows
ERK/MAPK Signaling Pathway
Myelin Basic Protein is a downstream substrate of the Extracellular signal-Regulated Kinase (ERK), which is part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for cell proliferation, differentiation, and survival.
Caption: The ERK/MAPK signaling cascade leading to the phosphorylation of Myelin Basic Protein.
General Kinase Assay Workflow
The following diagram illustrates a typical workflow for an in vitro kinase assay to measure the phosphorylation of a substrate.
Caption: A generalized workflow for an in vitro radiolabeled kinase assay.
Conclusion
The choice between a synthetic MBP peptide and the full-length MBP protein depends heavily on the experimental goals.
-
For high-throughput screening, inhibitor studies, and assays requiring high specificity and reproducibility, a synthetic MBP peptide is often the superior choice. Its defined nature, purity, and lower cost per reaction provide significant advantages.
-
For studies aiming to understand the regulation of MBP in a more physiologically relevant context, investigating the effects of protein conformation on enzyme activity, or when a "generic" kinase substrate is needed, the full-length MBP protein is more appropriate.
Ultimately, the selection should be guided by a thorough consideration of the advantages and disadvantages of each substrate type in the context of the specific research question being addressed.
References
Bridging the Gap: Correlating In Vitro Myelin Basic Protein (MBP) Phosphorylation with In-Cell Efficacy
For researchers, scientists, and drug development professionals, understanding the translation of in vitro kinase activity to cellular outcomes is a critical step in the development of novel therapeutics. This guide provides an objective comparison of in vitro Myelin Basic Protein (MBP) phosphorylation assays with in-cell activity assays, supported by experimental data and detailed protocols. We explore the nuances of these two essential methodologies to aid in the interpretation of screening results and the advancement of kinase inhibitor programs.
Myelin Basic Protein (MBP) is a widely utilized substrate for in vitro kinase assays, particularly for serine/threonine kinases such as Mitogen-Activated Protein Kinases (MAPKs). Its generic nature allows for the assessment of a broad range of kinase activities in a purified, cell-free system. However, the ultimate goal of kinase inhibitor discovery is to modulate cellular processes. Therefore, correlating the potency of an inhibitor in a biochemical assay with its efficacy in a cellular context is paramount.
This guide delves into the comparative analysis of these two assay formats, highlighting the potential discrepancies and providing a framework for a more holistic understanding of kinase inhibitor performance.
Quantitative Data Comparison: In Vitro vs. In-Cell Activity
A direct comparison of inhibitor potency (typically measured as IC50 values) from in vitro and in-cell assays often reveals significant differences. These discrepancies can arise from various factors, including cell membrane permeability of the compound, intracellular ATP concentrations competing with ATP-competitive inhibitors, and the engagement of the kinase with its endogenous substrates and binding partners within the complex cellular milieu.
The following table presents a comparative view of IC50 values for several ERK1/2 inhibitors, illustrating the typical differences observed between in vitro kinase activity and in-cell functional outcomes.
| Inhibitor | In Vitro Kinase Inhibition (ERK2/MBP) IC50 (nM) | In-Cell ERK Activity IC50 (nM) | In-Cell Viability IC50 (nM) | Cell Line |
| SCH772984 | ~1-5[1] | 75[1][2] | 24[1][2] | SH-SY5Y |
| Ravoxertinib | Not readily available | 97[1][2] | 467[1][2] | SH-SY5Y |
| Ulixertinib | Not readily available | 86[1][2] | 180[1][2] | SH-SY5Y |
| VX-11e | Not readily available | 39[1][2] | 12[2] | HCT-116 |
Note: The in vitro IC50 values for SCH772984 are based on biochemical assays with ERK1/2, though not specifically with MBP as the substrate in the cited source. The data for in-cell ERK activity and viability are from the same study for direct comparison.[1][2] The variability in the fold-difference between in-cell activity and viability highlights cell-type specific responses and potential off-target effects.
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental approaches, the following diagrams illustrate the MAPK/ERK signaling pathway leading to MBP phosphorylation and the comparative workflows for in vitro and in-cell assays.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are representative protocols for the key assays discussed.
In Vitro MBP Phosphorylation Assay (Radioactive)
This protocol outlines a standard method for measuring the activity of a kinase, such as ERK2, using MBP as a substrate and radiolabeled ATP.
Materials:
-
Recombinant active ERK2 enzyme
-
Myelin Basic Protein (MBP)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test inhibitor (serially diluted)
-
96-well plates
-
P81 phosphocellulose paper
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase assay buffer, recombinant ERK2 enzyme, and the test inhibitor.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a vehicle control and determine the IC50 value.[3]
In-Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to assess the effect of a kinase inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., SH-SY5Y, HCT-116)
-
Complete cell culture medium
-
Test inhibitor (serially diluted)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[4]
Conclusion
The correlation between in vitro MBP phosphorylation and in-cell activity is a critical aspect of kinase drug discovery that requires careful consideration. While in vitro assays using MBP provide a valuable tool for initial screening and biochemical characterization of inhibitors, they do not fully recapitulate the complex cellular environment. Factors such as compound permeability, off-target effects, and engagement with the cellular signaling network can lead to significant differences in observed potency.
Therefore, a multi-faceted approach that integrates data from both robust in vitro assays and physiologically relevant in-cell models is essential for making informed decisions in the progression of kinase inhibitor candidates. The data and protocols presented in this guide offer a framework for researchers to design, execute, and interpret these complementary assays, ultimately leading to a more comprehensive understanding of a compound's therapeutic potential.
References
A Researcher's Guide to the Comparative Kinetics of MAPK Substrate Phosphorylation: MBP vs. Physiological Targets
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of Mitogen-Activated Protein Kinase (MAPK) substrate phosphorylation is critical for dissecting signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the phosphorylation kinetics of the generic substrate Myelin Basic Protein (MBP) against key physiological substrates of the ERK, JNK, and p38 MAPK families, supported by experimental data and protocols.
Introduction to MAPK Phosphorylation Kinetics
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to cellular regulation, translating extracellular stimuli into diverse physiological responses. The specificity and outcome of these pathways are largely determined by the efficiency and selectivity with which the terminal kinases—ERK, JNK, and p38—phosphorylate their respective downstream substrates.
The kinetics of these phosphorylation events are described by two key parameters:
-
Michaelis Constant (Km): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the affinity between the kinase and its substrate; a lower Km indicates a higher affinity.
-
Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate.
Together, the ratio kcat/Km provides a measure of the enzyme's overall catalytic efficiency and substrate specificity.
Visualizing the MAPK Pathway and Experimental Workflow
To provide a clear framework, the following diagrams illustrate the canonical MAPK signaling cascade and a typical experimental workflow for assessing kinase kinetics.
Caption: The canonical three-tiered MAPK signaling cascade.
Caption: A generalized workflow for an in vitro radiometric kinase assay.
Comparative Substrate Kinetics
Myelin Basic Protein (MBP): The Generic Workhorse
MBP is a widely used artificial substrate in in vitro kinase assays for many protein kinases, including MAPKs. Its primary advantage is its ability to be phosphorylated by a broad range of kinases, making it a useful tool for confirming the general catalytic activity of a purified enzyme preparation.
However, the physiological relevance of MBP as a direct MAPK substrate is limited, primarily to processes like myelination in oligodendrocytes.[1][2] Critically for comparative kinetics, standardized Km and kcat values for the phosphorylation of MBP by specific MAPK isoforms (ERK, JNK, p38) are not well-established in the literature. This makes a direct quantitative comparison with physiological substrates challenging. Studies have shown that MAPK interactions with MBP are not entirely nonspecific; for instance, mutations in the F-Recruitment Site (FRS) docking domain on ERK2 can reduce MBP phosphorylation, indicating that structural features beyond the catalytic site influence the interaction.[3]
Physiological Substrates: A Story of Specificity and Complexity
In contrast to the generic nature of MBP, physiological substrates exhibit highly specific and often complex kinetic relationships with their activating MAPKs. This specificity is crucial for preventing crosstalk and ensuring a precise biological response.
JNK: High Affinity for Key Transcription Factors
The c-Jun N-terminal Kinase (JNK) pathway is strongly associated with cellular responses to stress. Its key substrates include the transcription factors c-Jun and ATF2. For these substrates, specific kinetic parameters have been determined.
| Kinase | Substrate | Km (µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (µM-1min-1) |
| JNK1β1 | ATF2 | 1.1 | 2.2 | 2.0 |
| JNK1β1 | c-Jun | 2.8 | N/A | N/A |
| Data sourced from a study on human JNK1β1.[4] |
The low micromolar Km values indicate a high affinity of JNK1β1 for both ATF2 and c-Jun.[4] This ensures efficient phosphorylation even at the low intracellular concentrations typical of transcription factors.
Furthermore, the phosphorylation of physiological substrates is often a multi-site, ordered process. JNK phosphorylates c-Jun on multiple residues within its transactivation domain, with Serine 63 and Serine 73 being phosphorylated more rapidly than Threonine 91 and Threonine 93.[5] This temporal order creates different functional states of c-Jun, allowing for a more nuanced regulation of gene expression than a simple on/off switch.[5]
ERK: Shaping Transcriptional Responses Through Multi-Site Kinetics
ERK2 phosphorylates the Elk-1 transactivation domain at eight different sites at markedly different rates, which can be classified as fast, intermediate, and slow.[6]
-
Fast/Intermediate Sites: Phosphorylation of these sites promotes the recruitment of the Mediator coactivator complex, leading to transcriptional activation.
-
Slow Sites: Subsequent phosphorylation of the slow sites counteracts this function, inhibiting Mediator recruitment and limiting the transcriptional output.[6][7]
This intrinsic kinetic property ensures that the response to ERK activation is self-limiting, with the duration and strength of the upstream signal being translated into a precisely shaped transcriptional program.[6]
p38 MAPK: Preferential Targeting and Distributive Kinetics
The p38 MAPK pathway is activated by inflammatory cytokines and environmental stress. Key substrates include the transcription factors MEF2C and ATF2.
Studies have shown that MEF2A and MEF2C are preferentially phosphorylated by the p38α and p38β2 isoforms, while other MAPKs like ERK and JNK phosphorylate them poorly.[8] This selectivity is conferred by specific kinase docking domains on the MEF2 proteins.[8]
The kinetic mechanism itself can also be complex. The phosphorylation of ATF2 by p38α on its two key sites, Thr-69 and Thr-71, occurs through a two-step distributive mechanism . This means the kinase dissociates from the substrate after the first phosphorylation event before re-associating to catalyze the second. Interestingly, phosphorylation of Thr-69 reduces the catalytic efficiency (kcat/Km) of p38α for the second site, Thr-71, by approximately 40-fold, providing another layer of kinetic control.
Summary of Qualitative Kinetic Features
| Substrate | Kinase | Key Kinetic Features |
| MBP | ERK, JNK, p38 | Generic substrate; used for general activity assays. Lacks well-defined kinetic parameters. |
| c-Jun | JNK | Multi-site phosphorylation with a defined temporal order (fast and slow sites).[5] |
| Elk-1 | ERK | Multi-site phosphorylation with distinct rate classes (fast, intermediate, slow) that promote and then attenuate transcriptional activity.[6][7] |
| ATF2 | p38 | Two-step distributive phosphorylation mechanism where the first phosphorylation event negatively regulates the second. |
| MEF2C | p38 | Preferentially phosphorylated by p38α and p38β₂ isoforms over other MAPKs.[8] |
Experimental Protocols
General Protocol for In Vitro MAPK Kinase Assay
This protocol outlines a standard radiometric method for determining the kinetic parameters of a MAPK with a given substrate.
1. Reagents and Buffers:
-
Purified, Active Kinase: Recombinantly expressed and purified MAPK (e.g., ERK2, JNK1, p38α) activated by its upstream MAPKK.
-
Purified Substrate: Recombinant substrate protein (e.g., MBP, GST-c-Jun, His-Elk-1) at various concentrations.
-
Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄.
-
ATP Mix: 100 µM ATP (cold) mixed with [γ-³²P]ATP to achieve a desired specific activity (e.g., 3000 Ci/mmol).
-
Stop Solution: 2X SDS-PAGE sample buffer (e.g., Laemmli buffer).
2. Reaction Setup:
-
Prepare a series of substrate dilutions in the kinase assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
For each reaction, combine the substrate dilution, a fixed amount of active kinase (e.g., 10-50 ng), and kinase assay buffer in a microcentrifuge tube.
-
Pre-incubate the tubes at 30°C for 5 minutes to equilibrate the temperature.
3. Kinase Reaction:
-
Initiate the reactions by adding the [γ-³²P]ATP mix.
-
Incubate at 30°C. For initial velocity measurements, the reaction time should be kept short (e.g., 10-20 minutes) to ensure less than 10-15% of the substrate is consumed.
-
Terminate the reactions at the desired time point by adding an equal volume of Stop Solution. Boil the samples at 95-100°C for 5 minutes.
4. Detection and Quantification:
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.
-
Quantify the band intensity corresponding to the phosphorylated substrate using densitometry software (e.g., ImageJ). Convert these values to moles of phosphate (B84403) incorporated using the specific activity of the ATP mix.
5. Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax.
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.
Conclusion
This guide highlights the significant kinetic differences between the generic substrate MBP and specific, physiological MAPK substrates. While MBP is a useful tool for verifying kinase activity, it does not capture the complexity and specificity of in vivo phosphorylation events. Physiological substrates like c-Jun, Elk-1, and ATF2 exhibit intricate kinetic profiles, including high affinity, multi-site phosphorylation, and ordered reactions, which are determined by docking interactions and the overall protein structure. For researchers in drug development and signaling, focusing on these physiological systems is paramount for understanding pathway regulation and designing effective, specific inhibitors.
References
- 1. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of myelin basic protein phosphorylation by mitogen-activated protein kinase during increased action potential firing in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism of the p38-alpha MAP kinase: phosphoryl transfer to synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Opposing effects of Elk-1 multisite phosphorylation shape its response to ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Targeting of p38 Mitogen-Activated Protein Kinases to MEF2 Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling MBP MAPK Substrate
For researchers, scientists, and drug development professionals, ensuring the integrity of experimental materials and maintaining a safe laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling MBP MAPK Substrate, a non-hazardous biological reagent. Following these procedural steps will help ensure consistent experimental outcomes and adherence to standard laboratory safety protocols.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory personal protective equipment protocols is essential to prevent contamination of the product and ensure the safety of the researcher.[1][2]
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Disposable Gloves | Nitrile, powder-free | Protects hands from contact and prevents contamination of the substrate. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from potential spills. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 approved | Shields eyes from accidental splashes during reconstitution and handling.[3] |
| Respiratory | Mask (optional) | Standard surgical mask | Recommended when handling the lyophilized powder to prevent inhalation of fine particles. |
Experimental Workflow and Handling Protocols
Proper handling of this compound is critical to maintain its stability and ensure the reproducibility of experimental results.[4][5] The following workflow outlines the key steps from receiving the product to its final disposal.
Step-by-Step Handling Procedures
-
Receiving and Initial Storage : Upon receipt, inspect the product for any damage. Store the lyophilized this compound at -20°C or -80°C in a tightly sealed container in a dry, dark location.[5]
-
Preparation for Use : Before opening, allow the vial to equilibrate to room temperature to prevent condensation from forming on the lyophilized powder.[1]
-
Reconstitution :
-
Work in a clean, designated laboratory area, such as a laminar flow hood, to minimize the risk of contamination.[6]
-
Use sterile pipette tips and high-purity water or a recommended buffer to reconstitute the peptide.
-
Gently mix the solution to dissolve the peptide completely. Avoid vigorous vortexing, which can cause denaturation.
-
-
Aliquoting and Storage of Reconstituted Substrate :
-
To avoid repeated freeze-thaw cycles that can degrade the peptide, it is highly recommended to aliquot the reconstituted substrate into single-use volumes.[4]
-
Store these aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but refer to the product-specific datasheet for detailed recommendations.
-
Disposal Plan
Proper disposal of laboratory reagents is crucial for environmental safety and regulatory compliance.
-
Contaminated Materials : All materials that have come into contact with the this compound, such as pipette tips, gloves, and vials, should be disposed of in a designated solid waste container for non-hazardous chemical waste.[7]
-
Unused Substrate : Unused or expired this compound, both in lyophilized and solution form, should be disposed of through your institution's chemical waste disposal program.[5][8] Do not pour peptide solutions down the drain or discard them in the regular trash.[7][8]
-
Labeling : Ensure all waste containers are clearly labeled with their contents to facilitate proper disposal by your institution's environmental health and safety department.[8]
References
- 1. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 2. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide24.store [peptide24.store]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
